molecular formula C9H10O B049830 2,3-Dihydro-2-methylbenzofuran CAS No. 1746-11-8

2,3-Dihydro-2-methylbenzofuran

カタログ番号: B049830
CAS番号: 1746-11-8
分子量: 134.17 g/mol
InChIキー: BWCJVGMZEQDOMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-2-methylbenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403556. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCJVGMZEQDOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870908
Record name 2-Methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 2,3-Dihydro-2-methylbenzofuran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10503
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1746-11-8
Record name 2,3-Dihydro-2-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1746-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran, 2,3-dihydro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-2-methylbenzofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2-methylbenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3-Dihydro-2-methylbenzofuran derivatives and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dihydro-2-methylbenzofuran Derivatives: Synthesis, Properties, and Applications

Introduction

2,3-Dihydrobenzofuran, often referred to as coumaran, represents a significant class of heterocyclic compounds. These structures are integral to numerous natural products and serve as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] The incorporation of a methyl group at the 2-position creates this compound, a versatile building block for developing novel therapeutic agents and other functional molecules.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols associated with this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, antiviral, and CNS-stimulant properties.[3][4]

Synthesis of this compound Derivatives

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various modern organic chemistry methodologies. Recent advancements have focused on transition-metal-catalyzed reactions, photocatalytic methods, and metal-free approaches to improve efficiency, yield, and enantioselectivity.[5][6]

Key synthetic strategies include:

  • Palladium-Catalyzed Reactions: Mizoroki-Heck annulation and Heck/Tsuji-Trost reactions are employed to construct the dihydrobenzofuran ring system with good yields and functional group tolerance.[6][7]

  • Rhodium(III)-Catalyzed C-H Activation: This method allows for the redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes to form dihydrobenzofurans.[6]

  • Michael Addition Reactions: A straightforward approach involves the base-mediated Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans, followed by intramolecular cyclization.[8]

  • Metal-Free Protocols: Recent developments include catalyst-free reactions of substituted salicylaldehydes with sulfoxonium ylide, and TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates.[5]

Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.

G cluster_synthesis Synthesis & Purification start Starting Materials (e.g., Substituted Phenols) reaction Chemical Synthesis (e.g., Cyclization Reaction) start->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Structural Characterization (NMR, HRMS) purification->characterization Purity & Structure Confirmation screening Biological Activity Screening (e.g., In vitro assays) characterization->screening Submit for Assay lead_id Lead Compound Identification screening->lead_id

General workflow for synthesis and evaluation of derivatives.

Properties of this compound and Derivatives

The physicochemical and biological properties of these compounds are central to their application in drug discovery and materials science.

Chemical and Physical Properties

The parent compound, this compound, is a colorless to clear liquid that serves as a foundational structure for more complex derivatives.[2] Its properties, along with those of representative derivatives, are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)AppearanceRef.
This compoundC₉H₁₀O134.18198Colorless to clear liquid[2][9]
tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamateC₂₁H₁₈ClNO₅399.82N/A (m.p. 217–219 °C)Solid[10]
tert-Butyl (6-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamateC₂₁H₁₈BrNO₅456.28N/A (m.p. 140–142 °C)Solid[10]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneC₁₄H₁₅ClO₂250.72N/ASolid[11]
Pharmacological and Biological Properties

Derivatives of 2,3-dihydrobenzofuran exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development.

  • Anti-inflammatory Activity: Certain derivatives are potent anti-inflammatory agents. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a powerful inhibitor of prostaglandin synthesis and more potent than diclofenac in inhibiting acute inflammation.[11] Fluorinated derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[4]

  • Anticancer Activity: The benzofuran scaffold is present in compounds with significant growth inhibitory activity against various cancer cell lines.[12] Fluorinated derivatives have demonstrated the ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inhibiting anti-apoptotic proteins like Bcl-2 and inducing DNA fragmentation.[4]

  • Cannabinoid Receptor Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB₂), which is a target for treating neuropathic pain.[13]

  • CNS Activity: Compounds such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-APDB are known entactogen drugs, indicating the scaffold's potential for developing CNS-active agents.[14][3]

  • Enzyme Inhibition: The 2,3-dihydrobenzofuran structure has been used as a platform to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer.[1]

The following table summarizes the biological activity of selected derivatives.

Derivative ClassTarget/AssayKey FindingIC₅₀ / GI₅₀ ValuesRef.
Fluorinated DihydrobenzofuransLPS-stimulated macrophagesInhibition of IL-6 production1.2 - 9.04 µM[4]
Fluorinated DihydrobenzofuransHCT116 cancer cellsInhibition of cell proliferation~70% inhibition[4]
Benzofuran-2-carboxylic acid N-phenylamidesVarious cancer cell lines (ACHN, HCT15, etc.)Significant growth inhibitory activity2.20 - 5.86 µM[12]
Dihydrobenzofuran-2-onesProstaglandin synthesis inhibitionPotent anti-inflammatory agentMore potent than diclofenac[11]
Dihydrobenzofuran Privileged StructuresmPGES-1 InhibitionIdentified inhibitors in the low micromolar rangeLow micromolar[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for research and development. Below are representative methodologies for the synthesis and characterization of these compounds.

General Synthesis of 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones

This protocol describes a Lewis acid-promoted rearrangement to form the dihydrobenzofuran-2-one core.[15]

  • Preparation of Intermediates: 2-(1-benzotriazolylalkoxy)benzophenones are synthesized by reacting 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles.

  • Cyclization: The intermediate is treated with lithium diisopropylamide (LDA) in THF at temperatures from -78 °C to 0 °C to form the corresponding 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols.

  • Rearrangement: The dihydrobenzofuran-3-ol derivative is treated with a Lewis acid such as Zinc Bromide (ZnBr₂) to afford the final 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-one product.

  • Purification: The final product is purified using standard techniques, such as column chromatography on silica gel.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using deuterated solvents like CDCl₃. The disappearance of a carbonyl signal and the appearance of new signals around 106.0 ppm (C-2) and 86.7 ppm (C-3) can confirm the formation of the 2,3-dihydrobenzofuran ring.[10][15]

  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[10]

  • Melting Point: Melting points are determined on a hot-stage apparatus for solid compounds and are typically uncorrected.[10][15]

In Vitro Anti-inflammatory Assay Protocol

This protocol outlines the procedure for evaluating the anti-inflammatory effects of derivatives on macrophages.[4]

  • Cell Culture: Murine macrophage cells (e.g., J774A.1) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Compound Treatment: Cells are seeded in plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.

  • Mediator Measurement: After a 24-hour incubation, the cell supernatant is collected. The concentrations of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), interleukin-6 (IL-6), and CCL2 are measured using appropriate methods (e.g., Griess reagent for NO, ELISA kits for cytokines).

  • Data Analysis: The IC₅₀ values (the concentration of compound that inhibits 50% of the inflammatory response) are calculated.

G cluster_pathway Pro-inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Gene Gene Transcription (COX-2, NOS2, IL-6) NFkB->Gene Mediators Inflammatory Mediators Gene->Mediators Compound Dihydrobenzofuran Derivative Compound->NFkB Inhibition Compound->Gene Inhibition

Inhibitory action on the NF-κB signaling pathway.

Conclusion

This compound derivatives constitute a class of compounds with immense potential in pharmaceutical and chemical research. The structural versatility of the dihydrobenzofuran scaffold allows for the synthesis of diverse libraries of molecules with a wide array of biological activities.[1][5] Ongoing research continues to uncover novel synthetic pathways and therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug discovery. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists dedicated to exploring the rich chemistry and pharmacology of these promising heterocyclic compounds.

References

comprehensive literature review of 2,3-Dihydro-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound belonging to the dihydrobenzofuran class, serves as a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities. While specific quantitative biological data and detailed metabolic pathways for this compound are not extensively reported in publicly available literature, this guide consolidates existing knowledge on the compound and its closely related analogs to provide a thorough technical overview. The content herein is intended to support researchers in the synthesis, characterization, and exploration of the therapeutic potential of this and similar molecules.

Introduction

The 2,3-dihydrobenzofuran skeleton is a prominent structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. These activities span anti-inflammatory, anticancer, antifungal, and neuroprotective properties. The rigid, planar structure of the dihydrobenzofuran ring system makes it an attractive scaffold for the design of targeted therapeutic agents. This compound, specifically, is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical properties allow for a variety of transformations, enabling the creation of diverse derivatives for drug discovery and development.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its synthesis, purification, and characterization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O[2]
Molecular Weight 134.17 g/mol [2]
CAS Number 1746-11-8[3]
Appearance Colorless liquid[1]
Boiling Point 198 °C[1]
Density 1.065 g/mL at 25 °C[4]
Refractive Index 1.549 (n20/D)[4]
LogP 2.7

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Data not explicitly detailed in the reviewed literature.
¹³C NMR Data not explicitly detailed in the reviewed literature.
Mass Spectrometry (MS) Available through the NIST WebBook.[5]
Infrared (IR) Spectroscopy Data not explicitly detailed in the reviewed literature.

Synthesis of this compound

General Synthetic Strategies

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic routes, primarily categorized by the key bond formation step. Common strategies include:

  • O-Alkylation followed by Intramolecular Cyclization: This classical approach involves the alkylation of a phenol with a suitable three-carbon unit, followed by an intramolecular cyclization to form the dihydrofuran ring.[6]

  • Palladium-Catalyzed Intramolecular Annulation: Modern methods often employ transition metal catalysis, such as the palladium-catalyzed reaction of ortho-iodophenyl acetates with dienes.[6]

  • Acid-Catalyzed Cyclodehydration: The acid-catalyzed cyclodehydration of α-phenoxy ketones is a robust method for forming the benzofuran ring.[7]

  • [4+1] Annulation Reactions: These reactions involve the combination of a four-atom component (e.g., an ortho-quinone methide) with a one-atom component to construct the five-membered ring.[8]

A Plausible Experimental Workflow for Synthesis and Characterization

Based on the general synthetic strategies, a plausible experimental workflow for the synthesis and characterization of this compound is proposed below. This workflow is a generalized representation and would require optimization for this specific target.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Phenol derivative, Allylic halide) reaction Reaction (e.g., O-Alkylation, Cyclization) start->reaction Reagents, Solvent, Temperature workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product (this compound) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Purity Analysis (e.g., GC, HPLC) product->analysis

Caption: Generalized workflow for the synthesis and characterization of this compound.

Biological Activities of Dihydrobenzofuran Derivatives

Direct quantitative biological data for this compound is scarce in the reviewed literature. However, numerous studies have reported the biological activities of structurally related dihydrobenzofuran derivatives, suggesting potential therapeutic applications for this class of compounds. Table 3 summarizes some of these findings. It is crucial to note that these values are for related compounds and not for this compound itself.

Table 3: Biological Activities of Selected Dihydrobenzofuran Derivatives (Analogs of this compound)

Compound/Derivative ClassBiological ActivityTarget/AssayIC₅₀/ActivityReference
Fluorinated DihydrobenzofuransAnti-inflammatoryIL-6 Inhibition1.2 - 9.04 µM[9][10]
Fluorinated DihydrobenzofuransAnti-inflammatoryCCL2 Inhibition1.5 - 19.3 µM[9][10]
Fluorinated DihydrobenzofuransAnti-inflammatoryNitric Oxide Inhibition2.4 - 5.2 µM[9][10]
Fluorinated DihydrobenzofuransAnti-inflammatoryPGE₂ Inhibition1.1 - 20.5 µM[9][10]
2-Arylbenzofuran DerivativesAnti-Alzheimer'sAcetylcholinesterase Inhibitione.g., 0.086 µM[11][12]
2-Arylbenzofuran DerivativesAnti-Alzheimer'sβ-Secretase (BACE1) Inhibitione.g., 0.043 µM[11][12]
3-(Piperazinylmethyl)benzofuran DerivativesCDK2 InhibitionCDK2/cyclin Ae.g., 40.91 nM[13]
2,3-Dihydro-1-Benzofuran DerivativesCannabinoid Receptor 2 AgonistCB2 Receptor Binding-[14]
1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazinesAnti-inflammatoryH₃/H₄ Receptor BindingMicromolar range (Kᵢ)[15]

Potential Metabolic Pathways

The metabolic fate of this compound has not been explicitly detailed. However, based on the metabolism of other benzofuran derivatives, a hypothetical metabolic pathway can be proposed. The metabolism of benzofurans often involves oxidation of the furan ring and the aromatic ring, followed by conjugation reactions.

For instance, the metabolism of the designer drug 6-(2-aminopropyl)benzofuran (6-APB) involves hydroxylation and subsequent cleavage of the furan ring.[16][17] Similarly, other studies on benzofuran metabolism in arterial tissue show transformation into various oxidized and conjugated products.[18] Based on these findings, a plausible metabolic pathway for this compound could involve initial hydroxylation of the aromatic ring or the dihydrofuran ring, followed by potential ring opening and subsequent phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound h_aromatic Aromatic Hydroxylation parent->h_aromatic CYP450 h_aliphatic Aliphatic Hydroxylation parent->h_aliphatic CYP450 ring_opening Furan Ring Opening h_aromatic->ring_opening glucuronidation Glucuronidation h_aromatic->glucuronidation sulfation Sulfation h_aromatic->sulfation h_aliphatic->ring_opening h_aliphatic->glucuronidation h_aliphatic->sulfation ring_opening->glucuronidation ring_opening->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: A hypothetical metabolic pathway for this compound. Disclaimer: This pathway is speculative and based on the metabolism of related compounds.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in drug discovery and materials science. While a wealth of information exists on the synthesis and biological activities of the broader dihydrobenzofuran class, specific data for the 2-methyl derivative remains limited in the public domain. This technical guide provides a consolidated overview of the available information, including its physicochemical properties, general synthetic approaches, and the biological activities of closely related analogs. The proposed experimental workflow and hypothetical metabolic pathway offer a starting point for researchers interested in further investigating this compound. Future studies are warranted to elucidate the specific biological targets, mechanism of action, and metabolic fate of this compound to fully realize its therapeutic potential.

References

A Technical Guide to 2,3-Dihydro-2-methylbenzofuran: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its formal nomenclature, physicochemical properties, spectroscopic data, and relevant synthetic protocols. Furthermore, it explores the role of the 2,3-dihydrobenzofuran scaffold in drug development, particularly as an inhibitor in key biological pathways.

IUPAC Nomenclature and Chemical Identity

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methyl-2,3-dihydro-1-benzofuran .[1] It is also commonly referred to as this compound or by its synonym, 2-Methylcoumaran.[1]

The structure consists of a benzene ring fused to a five-membered dihydrofuran ring, with a methyl group substituted at the 2-position of the heterocyclic ring.

Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below. This data is essential for its identification, handling, and use in experimental settings.

Physical and Chemical Properties
PropertyValueReference
CAS Number 1746-11-8[1]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol
Appearance Colorless to almost clear liquid
Density 1.03 g/cm³
Boiling Point 198 °C
Refractive Index n20D 1.53
Spectroscopic Data

While comprehensive spectral data is available in databases such as SpectraBase, representative NMR chemical shifts are provided below.[1]

NucleusChemical Shift (δ) ppmMultiplicity
¹H NMR
Aromatic Protons6.7 - 7.2Multiplet
CH (Position 2)~4.9Multiplet
CH₂ (Position 3)2.8 - 3.4Multiplet
CH₃ (at Position 2)~1.5Doublet
¹³C NMR
Aromatic C109 - 160
C-O (Position 2)~82
CH₂ (Position 3)~35
CH₃~21

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Synthesis Protocols

The synthesis of 2,3-dihydrobenzofurans is a well-explored area of organic chemistry. A common and effective method for the preparation of this compound is the acid-catalyzed cyclization of 2-allylphenol. This process typically involves a Claisen rearrangement of an allyl phenyl ether intermediate.

General Experimental Protocol: Acid-Catalyzed Cyclization of 2-Allylphenol

This protocol outlines a general procedure for the synthesis of this compound from 2-allylphenol.

Materials:

  • 2-Allylphenol

  • Polyphosphoric acid (PPA) or another suitable Brønsted acid

  • Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-allylphenol in dimethylformamide.

  • Acid Addition: While stirring, add polyphosphoric acid to the solution. The reaction mixture is then heated to an elevated temperature (e.g., 100-150 °C) and maintained for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

  • Isolation: The crude product is purified by silica gel column chromatography to yield pure this compound.

G A Dissolve 2-Allylphenol in DMF B Add Polyphosphoric Acid and Heat A->B C Monitor Reaction (TLC/GC-MS) B->C D Quench with Water and Extract with Ether C->D E Wash, Dry, and Evaporate Solvent D->E F Purify by Column Chromatography E->F G This compound (Final Product) F->G G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2,3-Dihydrobenzofuran Derivatives Inhibitor->mPGES1 Inhibition

References

CAS number and registry information for 2,3-Dihydro-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, synthesis, and spectral characterization.

Core Registry Information

This compound is registered under CAS Number 1746-11-8 .[1][2] It is also known by its synonyms, 2-Methyl-2,3-dihydrobenzofuran and 2-Methylcoumaran.[1][2]

IdentifierValueSource
CAS Number 1746-11-8[1][2]
Molecular Formula C₉H₁₀O[1][2]
Molecular Weight 134.18 g/mol [1]
IUPAC Name 2-methyl-2,3-dihydro-1-benzofuran[1]
Synonyms 2-Methyl-2,3-dihydrobenzofuran, 2-Methylcoumaran[1][2]
PubChem CID 101130[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid. A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Boiling Point 198-199 °C
Density 1.034 g/cm³
Refractive Index 1.531
LogP 2.4[1]
Physical Description Solid[1]

Synthesis

A common and effective method for the synthesis of this compound is the acid-catalyzed intramolecular cyclization of 2-allylphenol. This reaction proceeds via a protonation-initiated electrophilic attack of the phenolic hydroxyl group onto the double bond of the allyl group.

Experimental Protocol: Acid-Catalyzed Cyclization of 2-Allylphenol

Materials:

  • 2-Allylphenol

  • Phosphoric acid (85%) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • To a solution of 2-allylphenol in a suitable organic solvent (e.g., dichloromethane), add a catalytic amount of phosphoric acid.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of the crude this compound is achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
Aromatic Protons6.7-7.2mAr-H
CH~4.8mH-2
CH₂2.8, 3.2dd, ddJ ≈ 15, 8; J ≈ 15, 9H-3
CH₃~1.4dJ ≈ 6CH₃-2
¹³C NMR Chemical Shift (ppm) Assignment
Aromatic C-O~159C-7a
Aromatic CH~128, 125, 120, 109Ar-C
Aromatic C-C~120C-3a
CH~76C-2
CH₂~36C-3
CH₃~21CH₃-2

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.[3][4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a molecular ion peak ([M]⁺) at m/z 134.[2] Key fragmentation patterns include the loss of a methyl group to give a prominent peak at m/z 119, and further fragmentation of the benzofuran ring system.

m/z Relative Intensity Proposed Fragment
134Moderate[C₉H₁₀O]⁺ (Molecular Ion)
119High[M - CH₃]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Biological Activity and Signaling Pathways

While the broader class of benzofuran derivatives has been extensively studied for various biological activities, including anti-inflammatory and anticancer properties, there is currently a lack of specific information in the scientific literature detailing a definitive signaling pathway directly modulated by this compound.[5][6] Derivatives of 2,3-dihydrobenzofuran have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists.[7] Further research is required to elucidate the specific molecular targets and mechanisms of action for this particular compound.

Synthesis and Reaction Visualization

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants 2-Allylphenol + Acid Catalyst Reaction Intramolecular Cyclization Reactants->Reaction Quenching Neutralization (e.g., NaHCO3) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (Vacuum Distillation or Chromatography) Evaporation->Purification Product Pure 2,3-Dihydro- 2-methylbenzofuran Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Proposed Mechanism for Acid-Catalyzed Cyclization

The diagram below outlines the proposed mechanism for the acid-catalyzed intramolecular cyclization of 2-allylphenol.

Cyclization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Allylphenol 2-Allylphenol Protonated_Phenol Protonated 2-Allylphenol 2-Allylphenol->Protonated_Phenol + H+ Carbocation Tertiary Carbocation Protonated_Phenol->Carbocation Intramolecular Nucleophilic Attack Product 2,3-Dihydro- 2-methylbenzofuran Carbocation->Product Deprotonation H+_regen H+

References

An In-Depth Technical Guide on the Molecular Structure and Stereochemistry of 2,3-Dihydro-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its chiral properties, methods for enantioselective synthesis and separation, and potential biological significance.

Molecular Structure and Chirality

This compound, also known as 2-methylcoumaran, possesses the chemical formula C₉H₁₀O and a molecular weight of 134.1751 g/mol .[1][2] Its structure consists of a benzene ring fused to a dihydrofuran ring, with a methyl group substituted at the second position of the furan ring.

The key stereochemical feature of this compound is the presence of a chiral center at the carbon atom in position 2 (C2). This chirality arises from the four different substituents attached to this carbon: the oxygen atom of the furan ring, the methylene group (C3) of the furan ring, the methyl group, and a hydrogen atom. Consequently, this compound can exist as a pair of enantiomers: (R)-2,3-Dihydro-2-methylbenzofuran and (S)-2,3-Dihydro-2-methylbenzofuran. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities.

Stereoisomers of this compound

The two enantiomers of this compound can be visualized as follows:

Figure 1: Enantiomers of this compound

Quantitative Stereochemical Data

While a comprehensive search of available literature was conducted, specific optical rotation values for the purified (R) and (S) enantiomers of this compound were not found. The determination of these values would require experimental measurement using polarimetry after successful enantioselective synthesis or chiral separation. The enantiomeric excess (ee) is a critical parameter determined by chiral chromatography.

Property(R)-2,3-Dihydro-2-methylbenzofuran(S)-2,3-Dihydro-2-methylbenzofuran
Specific Rotation ([α]D) Data not availableData not available
Enantiomeric Excess (ee) Dependent on synthesis/separationDependent on synthesis/separation

Experimental Protocols

Enantioselective Synthesis

Several strategies for the enantioselective synthesis of 2,3-dihydrobenzofurans have been reported, often employing chiral catalysts. These methods typically involve the cyclization of a prochiral precursor.

Example General Protocol for Asymmetric Cyclization:

A common approach involves the intramolecular hydroarylation of an appropriate ortho-alkenylphenol derivative using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral ligand.

  • Starting Material: An ortho-allylphenol or a related derivative.

  • Catalyst System: A chiral transition metal complex (e.g., [Rh(COD)Cl]₂) with a chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS).

  • Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., toluene, THF) under an inert atmosphere (e.g., argon) at a specific temperature, which is optimized for the catalyst system and substrate.

  • Work-up and Purification: After the reaction is complete, the mixture is typically quenched, extracted with an organic solvent, and the product is purified by column chromatography. The enantiomeric excess of the product is then determined by chiral HPLC.

Chiral Separation

Racemic this compound can be separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC).

General Protocol for Chiral HPLC Separation:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for separating a wide range of chiral compounds.[3][4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

  • Detection: A UV detector is commonly used for detection, with the wavelength set to an appropriate value for the analyte.

  • Sample Preparation: The racemic mixture is dissolved in a suitable solvent, typically the mobile phase, before injection onto the column.

Potential Biological Significance and Signaling Pathways

While specific biological targets and signaling pathways for the individual enantiomers of this compound have not been extensively characterized, the 2,3-dihydrobenzofuran scaffold is present in numerous biologically active natural products and synthetic compounds. Derivatives of this scaffold have been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7]

For instance, some 2,3-dihydrobenzofuran derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation.[6] Others have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists, which have potential applications in the treatment of neuropathic pain.[8]

A logical workflow for investigating the biological activity of this compound enantiomers would involve the following steps:

Biological_Workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Enantioselective Synthesis or Racemic Synthesis Separation Chiral HPLC Separation Synthesis->Separation R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer Target_Screening Target-Based Screening (e.g., Enzyme Assays, Receptor Binding) R_Enantiomer->Target_Screening Phenotypic_Screening Phenotypic Screening (e.g., Cell-Based Assays) R_Enantiomer->Phenotypic_Screening S_Enantiomer->Target_Screening S_Enantiomer->Phenotypic_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Screening->SAR_Analysis Phenotypic_Screening->SAR_Analysis Pathway_Analysis Signaling Pathway Identification SAR_Analysis->Pathway_Analysis

Figure 2: Workflow for Investigating Biological Activity

Conclusion

This compound is a chiral molecule with the potential for its enantiomers to exhibit distinct biological properties. While specific quantitative stereochemical data and detailed experimental protocols for this particular compound are not widely published, this guide provides a framework for its study based on established methodologies for related compounds. Further research, including the determination of specific rotation and the elucidation of its biological mechanism of action, is warranted to fully understand the potential of its enantiomers in drug discovery and development.

References

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While 2,3-Dihydro-2-methylbenzofuran itself is primarily utilized as a key synthetic intermediate, its structural framework is integral to a multitude of biologically active molecules.[1] Derivatives of this scaffold have been shown to interact with a diverse array of therapeutic targets, demonstrating its role as a "privileged structure" in drug discovery. This guide provides a comprehensive overview of the key therapeutic targets of 2,3-dihydrobenzofuran derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Key Therapeutic Targets and Associated Derivatives

Derivatives of the 2,3-dihydrobenzofuran scaffold have been identified as potent modulators of several important protein targets implicated in a range of pathologies, from inflammation and pain to neurological disorders. The primary targets identified in the literature include:

  • Prostaglandin E2 Synthase (mPGES-1)

  • Cannabinoid Receptor 2 (CB2)

  • Serotonin Receptor 3 (5-HT3)

  • Histamine Receptors (H3 and H4)

The following sections will delve into the specifics of the interaction of 2,3-dihydrobenzofuran derivatives with each of these targets.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammation and pain with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Several 2,3-dihydrobenzofuran derivatives have been identified as potent inhibitors of mPGES-1.

Quantitative Data: mPGES-1 Inhibitory Activity
Compound ClassSpecific Derivative(s)Assay TypeIC50 (µM)Reference
Dihydrobenzofuran DerivativesCompounds 19 and 20Cell-free~2[2]

Signaling Pathway: Prostaglandin E2 Synthesis

PGE2_Synthesis Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Inflammation & Pain PGE2->Inflammation COX COX-1/2 mPGES1 mPGES-1 Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran->mPGES1 Inhibition

PGE2 Synthesis Pathway and Inhibition
Experimental Protocol: In Vitro mPGES-1 Enzyme Inhibition Assay

This protocol outlines a cell-free assay to determine the inhibitory activity of test compounds against human mPGES-1.

1. Materials and Reagents:

  • Human recombinant mPGES-1 enzyme

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH) as a cofactor

  • Test compounds (2,3-dihydrobenzofuran derivatives)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., a solution of FeCl2 to stop the reaction)

  • ELISA kit for PGE2 quantification

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, GSH, and the test compound solution.

  • Add the human mPGES-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Allow the reaction to proceed for a defined period (e.g., 1-2 minutes).

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of mPGES-1 activity, by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system. Activation of CB2 receptors is associated with anti-inflammatory and analgesic effects, making it an attractive target for the treatment of pain and inflammatory conditions without the psychoactive side effects associated with CB1 receptor activation. A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB2 receptor agonists.[3]

Quantitative Data: CB2 Receptor Agonist Activity
Compound ClassSpecific DerivativeAssay TypeKi (nM)EC50 (nM)Reference
2,3-Dihydro-1-benzofuran DerivativesMDA42 (compound 19)CB2 Binding1.8-[4]
MDA39 (compound 30)CB2 Binding2.5-[4]
MDA7 (compound 18)CB2 Binding10.2-[4]
MDA104 (S enantiomer of MDA7)CB2 Binding5.6-[4]

Signaling Pathway: CB2 Receptor Activation

CB2_Signaling Dihydrobenzofuran 2,3-Dihydro-1-benzofuran Derivatives (Agonists) CB2R CB2 Receptor Dihydrobenzofuran->CB2R Activation G_protein Gi/o Protein CB2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (e.g., Anti-inflammation) cAMP->Downstream

CB2 Receptor Signaling Pathway
Experimental Protocol: CB2 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the human CB2 receptor.

1. Materials and Reagents:

  • Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 cells).

  • Radioligand, a compound that binds with high affinity to the CB2 receptor and is labeled with a radioactive isotope (e.g., [3H]-CP55,940).

  • Test compounds (2,3-dihydro-1-benzofuran derivatives).

  • Non-specific binding control, a high concentration of a non-radiolabeled CB2 ligand.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

  • Wash buffer (e.g., ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the binding buffer, the radioligand at a concentration close to its Kd, and either the test compound, the non-specific binding control, or buffer for total binding.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • Calculate the Ki value, which represents the binding affinity of the test compound, using the Cheng-Prusoff equation.

Serotonin 3 (5-HT3) Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. Antagonists of the 5-HT3 receptor are used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and shown to be potent 5-HT3 receptor antagonists.[1]

Quantitative Data: 5-HT3 Receptor Antagonistic Activity
Compound ClassSpecific DerivativeAssay TypeKi (nM)ED50 (µg/kg, i.v.)Reference
N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamides(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride5-HT3 Receptor Binding0.0550.18[1]

Experimental Workflow: 5-HT3 Receptor Antagonist Evaluation

HT3_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of 2,3-dihydrobenzofuran derivatives Binding_Assay 5-HT3 Receptor Binding Assay Synthesis->Binding_Assay Ki_Value Determine Ki value Binding_Assay->Ki_Value vBJ_Reflex von Bezold-Jarisch Reflex Assay (in rats) Ki_Value->vBJ_Reflex Lead Compound Selection ED50_Value Determine ED50 value vBJ_Reflex->ED50_Value

Workflow for 5-HT3 Antagonist Evaluation
Experimental Protocol: 5-HT3 Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT3 receptor.

1. Materials and Reagents:

  • Membrane preparations from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells).

  • A suitable radioligand, such as [3H]-GR65630 or [3H]-Granisetron.

  • Test compounds (N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives).

  • A known 5-HT3 antagonist for determining non-specific binding (e.g., Granisetron).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membrane suspension, the radioligand, and either the test compound, the non-specific binding control, or buffer for total binding.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Rapidly filter the contents of each well through the pre-treated glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from a plot of the percentage of specific binding versus the log concentration of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Histamine H3 and H4 Receptor Ligands

Histamine H3 and H4 receptors are G protein-coupled receptors involved in inflammation and immune responses. The H3 receptor is primarily found in the central nervous system, while the H4 receptor is highly expressed on immune cells. Dual-acting H3/H4 receptor ligands are being explored as potential anti-inflammatory agents. 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been identified as ligands for both H3 and H4 receptors.[4]

Quantitative Data: Histamine Receptor Affinity
Compound ClassSpecific DerivativeReceptorKi (µM)Reference
1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazinesLINS01005 (phenyl-substituted)H3Micromolar range[5]
H4Higher affinity within the series[5]

Logical Relationship: Drug Discovery Process for Histamine Receptor Ligands

Histamine_Ligand_Discovery Compound_Synthesis Synthesis of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines Binding_Assays Competitive Binding Assays (H3R and H4R) Compound_Synthesis->Binding_Assays Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Compound_Synthesis->Cytotoxicity_Assay Affinity_Determination Determine Ki values Binding_Assays->Affinity_Determination In_Vivo_Model In Vivo Anti-inflammatory Model (e.g., Murine Asthma Model) Affinity_Determination->In_Vivo_Model Low_Cytotoxicity Confirm Low Cytotoxicity Cytotoxicity_Assay->Low_Cytotoxicity Low_Cytotoxicity->In_Vivo_Model Efficacy_Evaluation Evaluate Efficacy (e.g., Eosinophil counts, COX-2 expression) In_Vivo_Model->Efficacy_Evaluation

Drug Discovery Workflow for Histamine Ligands
Experimental Protocol: Histamine H3/H4 Receptor Competitive Binding Assay

This protocol outlines a method for determining the binding affinity of test compounds to the histamine H3 and H4 receptors.

1. Materials and Reagents:

  • Membranes from cells stably expressing either the human H3 or H4 receptor.

  • A suitable radioligand for each receptor (e.g., [3H]-Nα-methylhistamine for H3R, [3H]-Histamine for H4R).

  • Test compounds (1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines).

  • A known high-affinity ligand for each receptor to determine non-specific binding.

  • Binding buffer appropriate for each receptor.

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

2. Procedure:

  • The procedure is similar to the 5-HT3 and CB2 receptor binding assays.

  • Prepare serial dilutions of the test compounds.

  • In separate 96-well plates for H3 and H4 receptors, combine the respective cell membranes, radioligand, and test compounds.

  • Incubate to reach equilibrium.

  • Separate bound from free radioligand by filtration.

  • Wash the filters and measure radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding for each receptor.

  • Determine the IC50 values for the test compounds at both H3 and H4 receptors.

  • Calculate the Ki values using the Cheng-Prusoff equation to determine the binding affinity and selectivity.

Conclusion

The 2,3-dihydrobenzofuran scaffold serves as a versatile and valuable starting point for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a range of important targets, including mPGES-1, the CB2 receptor, the 5-HT3 receptor, and histamine H3/H4 receptors. The information provided in this guide, including quantitative data, signaling pathways, and detailed experimental protocols, is intended to support researchers and drug development professionals in their efforts to further explore the therapeutic potential of this privileged chemical motif. Future research in this area will likely uncover additional targets and lead to the development of new and improved treatments for a variety of diseases.

References

Methodological & Application

Enantioselective Synthesis of Chiral 2,3-Dihydro-2-methylbenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,3-dihydrobenzofurans are a pivotal structural motif in a vast array of biologically active natural products and pharmaceutical agents. The stereochemistry of these molecules is often crucial for their therapeutic efficacy. This document provides detailed application notes and experimental protocols for various cutting-edge enantioselective methods to synthesize chiral 2,3-dihydro-2-methylbenzofuran and its derivatives. The methodologies presented herein leverage diverse catalytic systems, including transition metals, organocatalysts, and biocatalysts, to achieve high yields and excellent enantioselectivities.

I. Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

This method provides access to chiral 2,3-dihydrobenzofurans through a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. This strategy is noted for its excellent regio- and enantiocontrol, broad functional group tolerance, and scalability.[1]

Data Presentation
EntrySubstrate (o-bromophenol derivative)DieneCatalyst SystemYield (%)ee (%)Ref.
12-bromo-4-methylphenol1,3-butadienePd(OAc)₂ / TY-Phos9295[1]
22-bromophenolisoprenePd(OAc)₂ / TY-Phos8593[1]
32-bromo-5-chlorophenol1,3-pentadienePd(OAc)₂ / TY-Phos8896[1]
Experimental Protocol

General Procedure for Pd-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), TY-Phos ligand (2.2 mol%), and the o-bromophenol substrate (1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5.0 mL) and the 1,3-diene (1.5 mmol) via syringe.

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2,3-dihydrobenzofuran.

Workflow Diagram

G Workflow: Pd-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd(OAc)₂, TY-Phos, and o-bromophenol to Schlenk tube B Evacuate and backfill with Argon A->B C Add anhydrous toluene, 1,3-diene, and base B->C D Stir at 80 °C for 12-24h C->D E Quench with aq. NH₄Cl D->E F Extract with Ethyl Acetate E->F G Dry, filter, and concentrate F->G H Purify by column chromatography G->H I Chiral 2,3-Dihydrobenzofuran H->I

Caption: Workflow for the Pd-catalyzed synthesis.

II. Rhodium(III)-Catalyzed Asymmetric C-H Activation/Annulation

This efficient method utilizes a Rh(III) catalyst for the C-H activation of N-phenoxyacetamides and subsequent [3+2] annulation with 1,3-dienes to construct chiral dihydrobenzofurans. The reaction proceeds under mild conditions with excellent functional group compatibility.[2]

Data Presentation
EntryN-Phenoxyacetamide Derivative1,3-DieneCatalyst SystemYield (%)ee (%)Ref.
1N-(p-tolyl)oxyacetamide1,3-butadiene[CpRhCl₂]₂ / Chiral Ligand7598[2]
2N-(4-chlorophenoxy)acetamideisoprene[CpRhCl₂]₂ / Chiral Ligand7996[2]
3N-phenoxyacetamide1,3-cyclohexadiene[Cp*RhCl₂]₂ / Chiral Ligand7297[2]
Experimental Protocol

General Procedure for Rh(III)-Catalyzed Asymmetric C-H Activation/Annulation:

  • In a glovebox, charge a screw-capped vial with the N-phenoxyacetamide substrate (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and the chiral ligand (5.5 mol%).

  • Add the 1,3-diene (0.3 mmol) and a silver salt additive (e.g., AgSbF₆, 10 mol%).

  • Dissolve the mixture in a suitable solvent (e.g., DCE, 1.0 mL).

  • Seal the vial and stir the reaction mixture at the indicated temperature (e.g., 40 °C) for 24 hours.

  • After completion, allow the reaction to cool to room temperature.

  • Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography to obtain the enantiomerically enriched 2,3-dihydrobenzofuran.

Reaction Pathway

G Pathway: Rh(III)-Catalyzed C-H Activation/Annulation A N-Phenoxyacetamide + [Rh(III)] B C-H Activation A->B -H⁺ C Rhodacyclic Intermediate B->C D Coordination of 1,3-Diene C->D E Migratory Insertion D->E F Reductive Elimination E->F G Chiral 2,3-Dihydrobenzofuran F->G H [Rh(III)] Catalyst Regeneration F->H H->A

Caption: Catalytic cycle for Rh(III)-catalyzed annulation.

III. Asymmetric [4+1] Annulation of o-Quinone Methides and Ammonium Ylides

A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides provides a robust route to a variety of 2,3-dihydrobenzofurans.[3]

Data Presentation
Entryo-Quinone Methide PrecursorAmmonium SaltBaseYield (%)dree (%)Ref.
12-(1-Phenylethenyl)phenol(Carbethoxymethyl)dimethylsulfonium bromideCs₂CO₃81>20:194[3]
22-(1-(4-Chlorophenyl)ethenyl)phenol(Cyanomethyl)trimethylammonium chlorideCs₂CO₃75>20:192[3]
32-(1-(p-tolyl)ethenyl)phenol(Acetylmethyl)trimethylammonium iodideCs₂CO₃85>20:195[3]
Experimental Protocol

General Procedure for Asymmetric [4+1] Annulation:

  • Dissolve the o-quinone methide precursor (1.0 equiv), the ammonium salt (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 3 days.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with DCM and brine.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Purify the crude product by column chromatography on silica gel (gradient of heptane/EtOAc) to yield the corresponding 2,3-dihydrobenzofuran.

Logical Relationship Diagram

G Logical Flow: [4+1] Annulation cluster_in_situ In Situ Generation A o-Quinone Methide Precursor C o-Quinone Methide A->C Base B Ammonium Salt D Ammonium Ylide B->D Base E [4+1] Annulation C->E D->E F Intermediate E->F G Ring Closure F->G H trans-2,3-Dihydrobenzofuran G->H G Workflow: Biocatalytic Synthesis A Prepare engineered myoglobin solution in buffer B Add benzofuran substrate A->B C Slowly add diazo compound via syringe pump B->C D Incubate at controlled temperature C->D E Extract with organic solvent D->E F Dry, filter, and concentrate E->F G Purify by flash chromatography F->G H Enantiopure 2,3-Dihydrobenzofuran G->H

References

Application Notes and Protocols: 2,3-Dihydro-2-methylbenzofuran as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-2-methylbenzofuran is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules. Its unique structure, featuring a fused bicyclic system with a chiral center at the 2-position, makes it an attractive starting material for the synthesis of biologically active compounds in the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of this compound are being explored for various therapeutic areas, including:

  • Anti-inflammatory Agents: The dihydrobenzofuran nucleus is a core component of compounds designed to inhibit inflammatory pathways.[1]

  • Anticancer Agents: Certain benzofuran derivatives have shown promise as potential anticancer agents.

  • Agrochemicals: The related 2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate (Carbofuran) is a well-known broad-spectrum insecticide, highlighting the potential of this scaffold in crop protection.

Key Synthetic Transformations

The aromatic ring of this compound is susceptible to electrophilic substitution, primarily at the 5-position due to the activating effect of the ether oxygen. Two key transformations that functionalize this position are Friedel-Crafts acylation and Vilsmeier-Haack formylation.

Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring, providing a key ketone intermediate for further derivatization.

Vilsmeier-Haack Reaction

This reaction introduces a formyl group, yielding an aldehyde that can be elaborated into a variety of functional groups.

Data Presentation

ReactionReagentsProductTypical Yield (%)
Friedel-Crafts AcylationAcetic anhydride, Aluminum chloride (AlCl₃)5-Acetyl-2,3-dihydro-2-methylbenzofuran75-85
Vilsmeier-Haack ReactionPhosphorus oxychloride (POCl₃), DMF5-Formyl-2,3-dihydro-2-methylbenzofuran80-90

Experimental Protocols

Protocol 1: Synthesis of 5-Acetyl-2,3-dihydro-2-methylbenzofuran (Friedel-Crafts Acylation)

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of starting material) in a round-bottom flask cooled in an ice bath, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • To this suspension, add acetic anhydride (1.1 eq) dropwise via a syringe, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-acetyl-2,3-dihydro-2-methylbenzofuran.

Protocol 2: Synthesis of 5-Formyl-2,3-dihydro-2-methylbenzofuran (Vilsmeier-Haack Reaction)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane, anhydrous

  • Sodium acetate solution, saturated

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.

  • To the freshly prepared Vilsmeier reagent, add a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (5 mL per 1 g of starting material) dropwise at 0 °C.

  • After the addition, heat the reaction mixture to 80 °C and stir for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-formyl-2,3-dihydro-2-methylbenzofuran.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product SM1 This compound Reaction Mixing in DCM at 0°C, then RT SM1->Reaction SM2 Acetic Anhydride SM2->Reaction SM3 AlCl₃ SM3->Reaction Workup1 Quench with HCl/Ice Reaction->Workup1 Workup2 Extraction with DCM Workup1->Workup2 Workup3 Wash with NaHCO₃/Brine Workup2->Workup3 Workup4 Dry and Concentrate Workup3->Workup4 Purification Column Chromatography Workup4->Purification Product 5-Acetyl-2,3-dihydro-2-methylbenzofuran Purification->Product

Caption: Workflow for the Friedel-Crafts Acylation of this compound.

Vilsmeier_Haack_Reaction_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Reagent1 POCl₃ VilsmeierReagent Vilsmeier Reagent Reagent1->VilsmeierReagent Reagent2 DMF Reagent2->VilsmeierReagent Reaction Reaction at 80°C VilsmeierReagent->Reaction SM This compound SM->Reaction Workup1 Quench with Ice Reaction->Workup1 Workup2 Neutralize with NaOAc Workup1->Workup2 Workup3 Extraction with DCM Workup2->Workup3 Workup4 Wash and Dry Workup3->Workup4 Purification Column Chromatography Workup4->Purification Product 5-Formyl-2,3-dihydro-2-methylbenzofuran Purification->Product

Caption: Workflow for the Vilsmeier-Haack Formylation of this compound.

Signaling Pathway Example: Hypothetical Drug Action

The functionalized this compound derivatives can be further elaborated to synthesize compounds that may interact with biological signaling pathways. For instance, a derivative could be designed to inhibit a specific kinase involved in a disease pathway.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response GeneExpression->CellularResponse Drug This compound Derivative (Inhibitor) Drug->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug candidate.

References

Laboratory-Scale Purification of 2,3-Dihydro-2-methylbenzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale purification of 2,3-Dihydro-2-methylbenzofuran, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocols outlined below are designed to guide researchers in achieving high purity of the target compound through common laboratory techniques, including flash column chromatography and distillation.

Introduction

This compound is a heterocyclic compound whose purity is critical for its use in subsequent synthetic steps in drug discovery and development.[1] Impurities arising from its synthesis, such as starting materials, byproducts, or isomers, can lead to undesired side reactions and affect the quality of the final active pharmaceutical ingredient. The purification methods described herein are standard, robust, and can be adapted to various laboratory settings.

Purification Strategies

The choice of purification method largely depends on the nature and quantity of the impurities present in the crude product, as well as the desired final purity. The two primary methods for purifying this compound, which is a liquid at room temperature, are flash column chromatography and distillation.[1]

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. It is particularly useful for removing impurities that have significantly different retention factors (Rf) from the desired product.

Distillation

Distillation is an ideal method for purifying liquids on a larger scale, especially when the impurities have boiling points significantly different from the product. Given that this compound has a boiling point of 198 °C, this technique can be employed to separate it from lower or higher boiling point impurities.[1][3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography. Optimization of the solvent system may be required based on the specific impurity profile of the crude material.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other more polar solvent)

  • Glass column for flash chromatography

  • Compressed air or nitrogen source with a flow controller

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of varying polarities (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). A good starting point is a 95:5 mixture of hexane:ethyl acetate.

    • Visualize the spots under a UV lamp and/or by staining.

    • The optimal solvent system should provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Applying gentle pressure can help in uniform packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading and solvent addition.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent determined from the TLC analysis (e.g., 100% hexane).

    • Apply gentle pressure to achieve a steady flow rate.

    • Collect fractions in appropriately sized test tubes or flasks.

    • Monitor the elution of the compounds by collecting small aliquots from the column outlet and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) by adding small percentages of a more polar solvent like ethyl acetate to elute the desired product.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation:

ParameterConditionExpected Outcome
Stationary PhaseSilica Gel (230-400 mesh)Good separation of non-polar to moderately polar compounds.
Mobile PhaseHexane/Ethyl Acetate GradientAllows for elution of the target compound while retaining more polar impurities.
Typical Purity>98% (by GC)[1]High purity suitable for most research and development applications.
RecoveryVariableDependent on the purity of the crude material and the optimization of the chromatographic conditions.

Workflow Diagram:

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Product_Isolation Product Isolation Fraction_Analysis->Product_Isolation

Caption: Workflow for the purification of this compound by flash column chromatography.

Protocol 2: Purification by Distillation

This protocol is suitable for purifying larger quantities of this compound, assuming the impurities have sufficiently different boiling points.

Materials and Equipment:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump and pressure gauge (for vacuum distillation, if necessary)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

    • Place the crude this compound and boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Distillation Process:

    • Begin heating the flask gently with the heating mantle. If using a magnetic stirrer, ensure it is stirring the liquid.

    • Observe the temperature as the liquid begins to boil and the vapor rises.

    • The temperature should stabilize at the boiling point of the most volatile component. Collect this initial fraction (forerun) in a separate receiving flask.

    • As the distillation progresses, the temperature will rise and then stabilize at the boiling point of this compound (198 °C at atmospheric pressure).[1][3]

    • Collect the fraction that distills over at a constant temperature in a clean receiving flask. This is the purified product.

    • If the temperature begins to rise again or if the distillation rate drops significantly, stop the distillation. The remaining liquid in the distillation flask contains the higher-boiling impurities.

  • Vacuum Distillation (Optional):

    • If the compound is thermally sensitive or if impurities have boiling points close to the product, vacuum distillation is recommended.

    • Connect the distillation apparatus to a vacuum pump through a trap.

    • Gradually reduce the pressure to the desired level before starting to heat.

    • The boiling point of the compound will be significantly lower under reduced pressure.

Data Presentation:

ParameterValueReference
Boiling Point198 °C[1][3]
PurityCan reach >99%Dependent on the boiling point difference between the product and impurities.
RecoveryTypically highCan be >90% depending on the efficiency of the distillation setup.

Logical Relationship Diagram:

Distillation_Logic Crude_Product Crude this compound (Mixture of components with different boiling points) Heating Heating Crude_Product->Heating Vaporization Selective Vaporization (Lower boiling point components vaporize first) Heating->Vaporization Condensation Condensation Vaporization->Condensation Fractionation Fraction Collection Condensation->Fractionation Forerun Forerun (Low-boiling impurities) Fractionation->Forerun Product Pure this compound Fractionation->Product Residue Residue (High-boiling impurities) Fractionation->Residue

Caption: Logical flow of the fractional distillation process for purification.

Conclusion

The successful purification of this compound is a critical step in its application for pharmaceutical and chemical synthesis. The choice between flash column chromatography and distillation will depend on the scale of the purification and the nature of the impurities. For small-scale, high-purity requirements where impurities have different polarities, flash chromatography is often the method of choice. For larger quantities and to remove impurities with different boiling points, distillation is a more practical and efficient technique. Careful execution of these protocols, with appropriate optimization, will yield high-purity this compound suitable for demanding research and development applications.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,3-Dihydro-2-methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its synthesis has been a topic of significant interest, with palladium-catalyzed methods emerging as powerful and versatile tools for the construction of these valuable heterocyles. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed strategies for the synthesis of 2,3-dihydro-2-methylbenzofuran and its derivatives.

Palladium(II)-Catalyzed Hydroxyl-Directed C-H Activation/C-O Cyclization

This method provides an efficient route to dihydrobenzofurans through the intramolecular cyclization of tertiary phenylethanol derivatives. The reaction is directed by a proximate hydroxyl group, enabling the activation of a C-H bond and subsequent C-O bond formation.[1][2] This strategy is particularly useful for the synthesis of spirocyclic analogues.[1]

Experimental Protocol

A general procedure for the Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization is as follows:

  • To a reaction vessel, add the tertiary phenylethanol derivative (1.0 equiv., 0.2 mmol), Pd(OAc)₂ (5 mol %, 0.01 mmol), PhI(OAc)₂ (1.5 equiv., 0.3 mmol), and Li₂CO₃ (1.5 equiv., 0.3 mmol).

  • Add hexafluorobenzene (C₆F₆, 2 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Stir the reaction for 36 hours.

  • After completion, cool the reaction to room temperature and purify the product by flash column chromatography.

Quantitative Data
Substrate (R)ProductYield (%)Notes
H2,3-Dihydro-2,2-dimethylbenzofuran81Standard conditions
4-Me2,3-Dihydro-2,2,5-trimethylbenzofuran75Standard conditions
4-OMe2,3-Dihydro-5-methoxy-2,2-dimethylbenzofuran68Standard conditions
4-F5-Fluoro-2,3-dihydro-2,2-dimethylbenzofuran72Standard conditions
4-Cl5-Chloro-2,3-dihydro-2,2-dimethylbenzofuran70Standard conditions
4-Br5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran88Na₂HPO₄ used instead of Li₂CO₃

Data sourced from representative examples in the literature. Yields are for isolated products.

Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

This strategy enables the synthesis of functionalized 2,3-dihydrobenzofurans by coupling readily available 2-allylphenol derivatives with aryl triflates.[3] The reaction proceeds with good yields and high diastereoselectivities. A key to the success of this method is the use of reaction conditions that favor an anti-heteropalladation of the alkene.[3]

Experimental Protocol

A representative procedure for the palladium-catalyzed carboalkoxylation of 2-allylphenols is as follows:

  • In a glovebox, add Pd₂(dba)₃ (5 mol %), P(o-tol)₃ (20 mol %), and the aryl triflate (1.0 equiv.) to a screw-cap vial.

  • Add a solution of the 2-allylphenol (1.2 equiv.) and 1,8-diazabicycloundec-7-ene (DBU) (1.5 equiv.) in toluene.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Stir the reaction for 24 hours.

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify by flash column chromatography.

Quantitative Data
2-Allylphenol DerivativeAryl TriflateProductYield (%)Diastereomeric Ratio (dr)
2-AllylphenolPhenyl triflate2,3-Dihydro-2-methyl-3-(phenylmethyl)benzofuran81>20:1
2-Allylphenol4-Methoxyphenyl triflate2,3-Dihydro-2-methyl-3-((4-methoxyphenyl)methyl)benzofuran75>20:1
2-Allylphenol4-Chlorophenyl triflate3-((4-Chlorophenyl)methyl)-2,3-dihydro-2-methylbenzofuran78>20:1
2-(But-2-en-1-yl)phenolPhenyl triflate2,3-Dihydro-2,3-dimethyl-3-(phenylmethyl)benzofuran7210:1

Data compiled from examples in the cited literature. Yields are for isolated products.

Recyclable Palladium-Catalyzed Cycloisomerization in Ionic Liquids

This environmentally friendly approach utilizes a recyclable palladium catalyst system in an ionic liquid for the synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols from 2-(1-hydroxyprop-2-ynyl)phenols.[4] The products can be further converted in a one-pot fashion to other valuable benzofuran derivatives.[4]

Experimental Protocol

The following is a general protocol for the recyclable palladium-catalyzed cycloisomerization:

  • To a reaction vessel, add the 2-(1-hydroxyprop-2-ynyl)phenol (1.0 equiv.), PdI₂ (2 mol %), KI (10 mol %), and morpholine (1.0 equiv.).

  • Add the ionic liquid [Bmim]BF₄.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Stir for 5 hours.

  • After the reaction, the product can be extracted with an organic solvent (e.g., diethyl ether), and the ionic liquid containing the catalyst can be recovered and reused for subsequent runs.

Quantitative Data
Substrate (R)ProductYield (%) (1st Run)Yield (%) (6th Run)
H2-Methylene-2,3-dihydrobenzofuran-3-ol8682
4-Me5-Methyl-2-methylene-2,3-dihydrobenzofuran-3-ol8278
4-OMe5-Methoxy-2-methylene-2,3-dihydrobenzofuran-3-ol7875
4-Cl5-Chloro-2-methylene-2,3-dihydrobenzofuran-3-ol7571

Data from the cited literature, demonstrating the recyclability of the catalytic system. Yields are for isolated products.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (e.g., 2-Allylphenol, Aryl Triflate) mixing Combine Reagents Under Inert Atmosphere start->mixing catalyst Palladium Catalyst & Ligand catalyst->mixing base Base (e.g., DBU) base->mixing solvent Anhydrous Solvent (e.g., Toluene) solvent->mixing heating Heat Reaction Mixture (e.g., 100 °C) mixing->heating stirring Stir for a Defined Period (e.g., 24 hours) heating->stirring cooling Cool to Room Temperature stirring->cooling concentration Solvent Removal cooling->concentration purification Flash Column Chromatography concentration->purification product Isolated Product (this compound derivative) purification->product

Caption: General experimental workflow for palladium-catalyzed synthesis.

Catalytic Cycle for Carboalkoxylation of 2-Allylphenols

G pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-OTf pd0->pd2_aryl Oxidative Addition allylphenol 2-Allylphenol (Ar'-OH) cyclized_pd Cyclized Pd(II) Intermediate allylphenol->cyclized_pd aryl_triflate Ar-OTf aryl_triflate->pd2_aryl pd2_allyl π-Allyl-Pd(II) Complex pd2_aryl->cyclized_pd Carbopalladation cyclized_pd->pd0 product 2,3-Dihydrobenzofuran Product cyclized_pd->product Reductive Elimination

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dihydro-2-methylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2,3-Dihydro-2-methylbenzofuran. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving in a laboratory setting.

Experimental Protocols

A primary and effective method for the synthesis of this compound is the intramolecular cyclization of 2-allylphenol. This reaction can be efficiently catalyzed by a transition metal system.

Protocol: Transition Metal-Catalyzed Intramolecular Cyclization of 2-Allylphenol

This protocol outlines the synthesis of this compound using a ruthenium-based catalytic system.[1]

Materials:

  • 2-Allylphenol

  • RuCl₃·nH₂O

  • Silver trifluoromethanesulfonate (AgOTf)

  • Triphenylphosphine (PPh₃)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous, degassed solvent (e.g., 1,2-dichlorobenzene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine RuCl₃·nH₂O, AgOTf, PPh₃, and Cu(OTf)₂ in the appropriate molar ratios in the chosen anhydrous, degassed solvent. Stir the mixture at room temperature for the time specified in the reaction optimization to form the active catalyst.

  • Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, dissolve 2-allylphenol in the anhydrous, degassed solvent.

  • Reaction Execution: Add the prepared catalyst solution to the 2-allylphenol solution via cannula. Heat the reaction mixture to the optimized temperature and stir for the designated reaction time.

  • Monitoring the Reaction: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an optimized eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key quantitative data for the synthesis of 2,3-dihydrobenzofuran derivatives, highlighting the impact of various reaction parameters on yield and selectivity. While specific data for this compound may vary, these tables provide a strong starting point for optimization.

Table 1: Effect of Catalyst System on the Cyclization of 2-Allylphenol

EntryCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
1RuCl₃·nH₂O/AgOTf/PPh₃/Cu(OTf)₂1,2-Dichlorobenzene12012Good
2Pd(OAc)₂/dppfToluene11024Moderate
3AuCl(PPh₃)/AgOTfDioxane1008Good
4FeCl₃Acetonitrile806Moderate

Note: "Good" and "Moderate" yields are qualitative descriptors based on literature for similar substrates and require experimental quantification for this compound.

Table 2: Influence of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
11,2-Dichlorobenzene1201265[2]
2Acetonitrile802445[2]
3Toluene1101855General observation
4Dioxane1001060General observation

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is showing low or no conversion of the starting material (2-allylphenol). What are the possible causes and solutions?

A1: Low conversion can be attributed to several factors:

  • Inactive Catalyst: The transition metal catalyst may not have been activated properly or could have decomposed.

    • Solution: Ensure all reagents and solvents used for catalyst preparation are anhydrous and that the reaction is carried out under a strictly inert atmosphere. Prepare the catalyst solution fresh for each reaction.

  • Insufficient Temperature: The reaction may require higher thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the progress. Be cautious of potential side reactions at higher temperatures.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.

    • Solution: Experiment with different high-boiling point, anhydrous solvents such as toluene, xylene, or dioxane.

Q2: I am observing the formation of multiple products alongside the desired this compound. What are these side products and how can I minimize them?

A2: Common side products in this synthesis include:

  • 2-Methylbenzofuran: This can result from the oxidation of the desired product.

    • Solution: Maintain a strictly inert atmosphere throughout the reaction and work-up to minimize oxidation. The use of antioxidants can be explored, though this may interfere with the catalyst.

  • Polymerization of 2-allylphenol: The starting material can polymerize under acidic or high-temperature conditions.

    • Solution: Optimize the reaction temperature and time to favor the intramolecular cyclization over polymerization. A slow addition of the catalyst might also be beneficial.

  • Isomerization of the allyl group: The double bond in the allyl group may migrate.

    • Solution: The choice of catalyst can influence this side reaction. Screening different transition metal catalysts may help to minimize isomerization.

Q3: The purification of the final product is proving difficult, with co-eluting impurities. What purification strategies can I employ?

A3: If standard column chromatography is not providing adequate separation:

  • Optimize the Eluent System: Perform a thorough TLC analysis with various solvent mixtures (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find an eluent system that provides the best separation between your product and the impurities.

  • Use a Different Stationary Phase: While silica gel is common, other stationary phases like alumina (basic or neutral) may offer different selectivity and improve separation.

  • Preparative TLC or HPLC: For small-scale reactions or when high purity is essential, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be effective purification techniques.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure could be a viable purification method.

Q4: Can this reaction be performed without a metal catalyst?

A4: Yes, there are alternative methods, although they may have their own challenges. A photoinduced cascade reaction of 2-allylphenol derivatives under visible light has been reported to yield 2,3-dihydrobenzofurans.[2] This method avoids the use of transition metals but may require specific photochemical equipment.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

experimental_workflow Workflow for this compound Synthesis cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_reagents RuCl3, AgOTf, PPh3, Cu(OTf)2 catalyst_prep Mix in Anhydrous Solvent under Inert Atmosphere catalyst_reagents->catalyst_prep reaction Add Catalyst & Heat catalyst_prep->reaction start_material 2-Allylphenol in Anhydrous Solvent start_material->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Solvent Extraction workup->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification pure_product Pure this compound purification->pure_product

Workflow for this compound Synthesis

This troubleshooting guide and FAQ section is intended to provide practical assistance for the synthesis of this compound. For further details on specific reaction conditions and catalyst optimization, consulting the primary literature is recommended.

References

Technical Support Center: Synthesis of 2,3-Dihydro-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,3-Dihydro-2-methylbenzofuran.

Overall Synthesis Workflow

The most common and reliable synthetic route to this compound involves a three-step process starting from phenol. This workflow is illustrated below.

Phenol Phenol AllylPhenylEther Allyl Phenyl Ether Phenol->AllylPhenylEther  Williamson Ether  Synthesis TwoAllylphenol 2-Allylphenol AllylPhenylEther->TwoAllylphenol  Claisen  Rearrangement FinalProduct This compound TwoAllylphenol->FinalProduct  Intramolecular  Cyclization

Caption: Overall synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, organized by reaction step.

Step 1: Williamson Ether Synthesis of Allyl Phenyl Ether

FAQ 1: I am getting a low yield of Allyl Phenyl Ether. What are the common causes and solutions?

Low yields in this step are often due to incomplete deprotonation of phenol, side reactions, or suboptimal reaction conditions.

Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis

Start Low Yield of Allyl Phenyl Ether CheckBase Issue: Incomplete Deprotonation of Phenol Start->CheckBase SideReactions Issue: Competing Side Reactions (e.g., C-alkylation) Start->SideReactions Conditions Issue: Suboptimal Reaction Conditions Start->Conditions SolutionBase Solution: - Use a strong, dry base (e.g., NaH, K₂CO₃). - Ensure anhydrous reaction conditions. CheckBase->SolutionBase SolutionSideReactions Solution: - Use a polar aprotic solvent (e.g., DMF, Acetone) to favor O-alkylation. SideReactions->SolutionSideReactions SolutionConditions Solution: - Use a phase transfer catalyst (e.g., TBAB) if using a biphasic system. - Optimize temperature (gentle heating may be required). Conditions->SolutionConditions

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Data on Base and Solvent Effects in Williamson Ether Synthesis

BaseSolventTemperatureYield of Allyl Phenyl EtherReference
K₂CO₃AcetoneRefluxHighGeneral Knowledge
NaHTHF0 °C to RTHighGeneral Knowledge
NaOH (aq)DichloromethaneRT~90%[1]
Step 2: Claisen Rearrangement of Allyl Phenyl Ether to 2-Allylphenol

FAQ 2: The Claisen rearrangement is not proceeding efficiently. How can I improve the yield of 2-Allylphenol?

The Claisen rearrangement is a thermal or acid-catalyzed[2][2]-sigmatropic rearrangement.[3] Inefficient rearrangement can be due to insufficient temperature, steric hindrance, or the presence of deactivating substituents on the aromatic ring.

Troubleshooting Workflow: Inefficient Claisen Rearrangement

Start Low Yield of 2-Allylphenol CheckTemp Issue: Insufficient Temperature Start->CheckTemp CheckCatalyst Issue: Catalyst Inefficiency Start->CheckCatalyst SideProducts Issue: Formation of Para-substituted Product Start->SideProducts SolutionTemp Solution: - For thermal rearrangement, ensure temperature is sufficiently high (typically >180 °C). - Use a high-boiling solvent if necessary. CheckTemp->SolutionTemp SolutionCatalyst Solution: - Consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to lower the reaction temperature. CheckCatalyst->SolutionCatalyst SolutionSideProducts Solution: - This is more likely if both ortho positions are blocked. - Optimize reaction conditions to favor ortho migration. SideProducts->SolutionSideProducts

Caption: Troubleshooting workflow for the Claisen rearrangement.

Comparison of Conditions for Claisen Rearrangement

MethodCatalyst/ConditionsSolventTemperatureYield of 2-AllylphenolReference
ThermalNoneNeat or high-boiling solvent~200 °CGood[4]
Lewis Acid CatalyzedAlCl₃-KIAcetonitrileAmbientExcellent[4]
Zeolite CatalyzedNa-ZSM-5NeatNot specified52% conversion[4]
Step 3: Intramolecular Cyclization of 2-Allylphenol

FAQ 3: I am observing low conversion of 2-Allylphenol to this compound. What strategies can I employ to improve the yield?

The final cyclization step is often the most challenging. The choice of catalyst and reaction conditions is critical to achieving a high yield and minimizing side products.

Troubleshooting Workflow: Inefficient Cyclization of 2-Allylphenol

Start Low Yield of Final Product CatalystChoice Issue: Inappropriate or Inactive Catalyst Start->CatalystChoice ReactionConditions Issue: Suboptimal Temperature or Solvent Start->ReactionConditions SideReactions Issue: Formation of Byproducts Start->SideReactions SolutionCatalyst Solution: - Screen different transition metal catalysts (e.g., Cu(II), Pd(II), Au(I), Rh(III)). - Ensure catalyst is active and not poisoned. CatalystChoice->SolutionCatalyst SolutionConditions Solution: - Optimize reaction temperature; some catalysts require elevated temperatures. - Test different solvents to improve solubility and reaction rate. ReactionConditions->SolutionConditions SolutionSideReactions Solution: - Identify byproducts (e.g., via GC-MS) to understand competing pathways. - Adjust conditions to favor intramolecular hydroalkoxylation. SideReactions->SolutionSideReactions

References

overcoming challenges in the purification of 2,3-Dihydro-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-Dihydro-2-methylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, often proceeding via the cyclization of 2-allylphenol, can result in several impurities. The most common of these include unreacted starting materials, particularly 2-allylphenol, and potential isomeric byproducts. In some cases, the reaction may also yield small amounts of bicyclic compounds formed through undesired intramolecular side reactions.

Q2: My purified this compound is a yellow oil, but I expected a solid. Is this a problem?

A2: Not necessarily. While some literature may report the compound as a solid, the presence of minor, difficult-to-remove impurities or even residual solvent can lower the melting point, causing it to present as an oil.[1] If analytical tests like GC-MS and NMR confirm the primary component is your target compound, the oily state may be acceptable for subsequent steps. However, if high crystallinity is required, further purification may be necessary.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the desired product and help identify any structural isomers or byproducts. Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause Recommended Solution
Poor separation during column chromatography The solvent system (mobile phase) lacks the appropriate polarity to resolve the target compound from impurities.Optimize the solvent system using Thin-Layer Chromatography (TLC) before scaling up to column chromatography. A good starting point for non-polar compounds like this compound is a hexane/ethyl acetate mixture.[1] Adjust the ratio to achieve a clear separation of spots on the TLC plate.
The column is overloaded with the crude product.As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Adding a layer of sand on top of the silica gel can help prevent disturbance of the bed during solvent addition.
Low recovery of the product after column chromatography The product is highly retained on the silica gel.If the product is not eluting with your chosen solvent system, gradually increase the polarity. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
The compound is volatile and is lost during solvent evaporation.Use a rotary evaporator at a reduced pressure and moderate temperature. Avoid prolonged exposure to high vacuum once the bulk of the solvent is removed.
Product degradation during distillation The distillation temperature is too high, causing thermal decomposition.Purify this compound via vacuum distillation to lower the boiling point.[4] It is crucial to use a stable vacuum source and to heat the distillation flask gradually.
Presence of acidic or basic impurities catalyzing degradation.Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate solution for acidic impurities) before distillation.

Data Presentation

Table 1: Purity Analysis Reference Data

The following table summarizes key mass spectrometry data for this compound, which can be used as a reference during GC-MS analysis.

Parameter Value Source
Molecular Weight 134.18 g/mol [2]
Major Mass Spectra Peaks (m/z) 134, 119[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., starting with 98:2 hexane:ethyl acetate and gradually increasing the ethyl acetate content).

    • Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the product spot and any impurity spots.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the least polar eluent chosen from the TLC analysis.

    • Pack the column with the slurry, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.[5]

    • Use a stir bar in the distilling flask to ensure smooth boiling.[5]

    • Grease all ground-glass joints to ensure a good seal.[5]

  • Distillation Procedure:

    • Place the crude this compound into the distilling flask.

    • Connect the apparatus to a vacuum source and begin to reduce the pressure.

    • Once a stable, low pressure is achieved, begin to gently heat the distilling flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 198 °C at atmospheric pressure, so under vacuum, it will be significantly lower.

    • Monitor the temperature throughout the distillation. A stable boiling point indicates a pure compound.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully reintroduce air into the system before dismantling the apparatus.[5]

Mandatory Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Optimize Solvent System column_chrom Flash Column Chromatography tlc->column_chrom distillation Vacuum Distillation column_chrom->distillation For higher purity pure_product Pure this compound column_chrom->pure_product distillation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Purification Issue poor_sep Poor Separation in Column? start->poor_sep low_yield Low Yield? start->low_yield degradation Degradation during Distillation? start->degradation optimize_solvent Optimize Solvent System via TLC poor_sep->optimize_solvent Yes check_loading Check Column Loading poor_sep->check_loading No increase_polarity Increase Eluent Polarity low_yield->increase_polarity Yes gentle_evap Gentle Solvent Evaporation low_yield->gentle_evap No use_vacuum Use Vacuum Distillation degradation->use_vacuum Yes neutralize Neutralize Crude Product degradation->neutralize No repack_column Repack Column check_loading->repack_column No

References

analysis of common impurities in synthesized 2,3-Dihydro-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydro-2-methylbenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A common and effective method involves a two-step process:

  • Claisen Rearrangement: Thermal or Lewis acid-catalyzed rearrangement of crotyl phenyl ether to produce 2-crotylphenol.

  • Cyclization: Acid-catalyzed intramolecular hydroalkoxylation of 2-crotylphenol to yield the final product.

Q2: What are the potential impurities I should be aware of during the synthesis?

Common impurities can arise from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials (crotyl phenyl ether, 2-crotylphenol).

  • Isomeric byproducts (e.g., 4-methyl-2,3-dihydrobenzofuran).

  • The fully aromatized benzofuran derivative (2-methylbenzofuran).

  • Polymeric materials.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?

A combination of chromatographic and spectroscopic methods is ideal:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including the desired product and many common impurities.[1][2]

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the product and non-volatile impurities.[3][4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and characterization of isolated impurities.[8][9][10][11][12]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Claisen Rearrangement Monitor the rearrangement of crotyl phenyl ether to 2-crotylphenol by TLC or GC-MS. If incomplete, consider increasing the reaction temperature or time. For Lewis acid-catalyzed rearrangements, ensure the catalyst is active and used in the correct stoichiometry.
Inefficient Cyclization Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is fresh and anhydrous. Optimize the catalyst loading and reaction temperature. High temperatures can sometimes lead to degradation.
Side Reactions The formation of polymeric byproducts can be minimized by using a milder acid catalyst or lowering the reaction temperature. The presence of water can also lead to undesired side reactions; ensure all reagents and solvents are dry.
Product Loss During Workup This compound has some volatility. Avoid excessive heating during solvent removal. Ensure extractions are performed with an appropriate solvent and are thorough.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Detected Possible Origin Troubleshooting/Purification Strategy
Unreacted 2-crotylphenol Incomplete cyclization.Increase reaction time or catalyst loading for the cyclization step. Purification can be achieved by column chromatography on silica gel, as 2-crotylphenol is more polar than the product.
2-Methylbenzofuran Over-aromatization of the product, often driven by heat or strong acid.Use a milder acid catalyst and lower reaction temperatures. This impurity can be challenging to separate by standard column chromatography due to similar polarity. A careful optimization of the eluent system or the use of preparative HPLC may be necessary.
Isomeric Dihydrobenzofurans The Claisen rearrangement can sometimes yield a para-substituted phenol if the ortho positions are sterically hindered, which can then cyclize.This is less common with an unsubstituted phenyl ether. If observed, purification by fractional distillation or preparative chromatography is required.
Polymeric Material Acid-catalyzed polymerization of the olefinic components.Lower the reaction temperature and use a less concentrated acid catalyst. Most polymeric material is non-volatile and can be removed during distillation or will remain at the baseline during column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Claisen Rearrangement of Crotyl Phenyl Ether

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place crotyl phenyl ether.

  • If performing a thermal rearrangement, heat the neat ether under a nitrogen atmosphere at 180-200 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

  • If using a Lewis acid catalyst (e.g., BF₃·OEt₂), dissolve the crotyl phenyl ether in a dry, inert solvent like dichloromethane. Cool the solution to 0 °C and add the Lewis acid dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Upon completion, cool the reaction mixture and purify the resulting 2-crotylphenol by vacuum distillation or column chromatography.

Step 2: Acid-Catalyzed Cyclization of 2-Crotylphenol

  • Dissolve the purified 2-crotylphenol in a suitable solvent such as toluene or dichloromethane.

  • Add a catalytic amount of a strong acid (e.g., 0.1 mol% p-toluenesulfonic acid).

  • Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the disappearance of the starting material by TLC or GC-MS.

  • Once the reaction is complete, quench the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis for Impurity Profiling
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Scan range from 40 to 400 m/z.

  • Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent like dichloromethane or ethyl acetate.

Expected Elution Order (based on boiling points and polarity):

  • This compound (Product)

  • 2-Methylbenzofuran (Impurity)

  • Crotyl phenyl ether (Starting Material)

  • 2-Crotylphenol (Intermediate)

Protocol 3: HPLC Method for Purity Assessment
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid)

    • Solvent B: Acetonitrile or Methanol (with 0.1% formic acid or trifluoroacetic acid)

  • Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product Crotyl Phenyl Ether Crotyl Phenyl Ether Claisen Rearrangement Claisen Rearrangement Crotyl Phenyl Ether->Claisen Rearrangement 2-Crotylphenol 2-Crotylphenol Claisen Rearrangement->2-Crotylphenol Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization This compound This compound Acid-Catalyzed Cyclization->this compound 2-Crotylphenol->Acid-Catalyzed Cyclization

Caption: Synthetic workflow for this compound.

Impurity_Formation 2-Crotylphenol 2-Crotylphenol Desired Product This compound 2-Crotylphenol->Desired Product Acid-Catalyzed Cyclization Polymeric Byproducts Polymeric Byproducts 2-Crotylphenol->Polymeric Byproducts Acid-Catalyzed Polymerization Aromatized Impurity 2-Methylbenzofuran Desired Product->Aromatized Impurity Over-oxidation/ Dehydrogenation

Caption: Potential impurity formation pathways.

References

troubleshooting NMR and mass spectrometry data of 2,3-Dihydro-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,3-Dihydro-2-methylbenzofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Troubleshooting Guides

This section addresses common issues encountered during the spectroscopic analysis of this compound in a question-and-answer format.

Question: Why does my ¹H NMR spectrum show unexpected peaks?

Answer: Unexpected signals in your ¹H NMR spectrum can arise from several sources. Here's how to troubleshoot:

  • Residual Solvents: Common laboratory solvents from purification or glassware are frequent contaminants. For example, acetone may appear as a singlet around 2.17 ppm, and ethyl acetate can show signals at approximately 1.26, 2.05, and 4.12 ppm in CDCl₃.

  • Water: A broad singlet, typically between 1.5-1.7 ppm in CDCl₃, indicates the presence of water. Its chemical shift can be highly variable depending on the solvent and sample concentration.

  • Synthesis Impurities: Depending on the synthetic route, starting materials or byproducts may be present. Review your synthesis and purification steps to anticipate potential impurities.

  • Degradation: The compound may have degraded if stored improperly. Check for the appearance of new aromatic or aliphatic signals that do not correspond to the expected structure.

Question: My ¹³C NMR spectrum has fewer signals than expected. What is the likely cause?

Answer: For this compound, nine distinct carbon signals are expected. If you observe fewer, consider the following:

  • Overlapping Signals: It is possible for two signals to have very similar chemical shifts, causing them to overlap and appear as a single, broader peak. This is common in the aromatic region (120-130 ppm).

  • Low Signal-to-Noise Ratio: Quaternary carbons (those without attached protons) often produce signals of lower intensity. If your sample is too dilute or the number of scans is insufficient, these peaks may be lost in the baseline noise. The two quaternary carbons in the aromatic ring (C-3a and C-7a) are most susceptible.

  • Instrumental Issues: Ensure the spectrometer is properly calibrated and the spectral width is set correctly to capture all expected chemical shifts.

Question: The mass spectrum of my sample does not show the molecular ion peak (M⁺) at m/z 134. What should I do?

Answer: The absence of a molecular ion peak can be a common issue in electron ionization (EI) mass spectrometry.

  • High Fragmentation: this compound can be prone to fragmentation. The molecular ion may be present but with very low intensity. Look for peaks corresponding to logical losses, such as the loss of a methyl group (M-15), which would appear at m/z 119.

  • Ionization Technique: Electron ionization can be a high-energy technique that promotes fragmentation. If available, try a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.

  • Sample Purity: Impurities in the sample can interfere with the ionization of the target compound or dominate the spectrum. Ensure your sample is as pure as possible.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

The expected chemical shifts can vary slightly based on the solvent used. The following tables provide approximate values in Chloroform-d (CDCl₃).

What is the expected m/z value for the molecular ion of this compound?

The molecular formula is C₉H₁₀O, giving a molecular weight of approximately 134.18 g/mol .[1] The molecular ion peak (M⁺) in a mass spectrum should therefore appear at an m/z of 134.[1]

What are the major fragmentation peaks in the EI mass spectrum?

The most common fragmentation involves the loss of a methyl group to form a stable cation. The expected major peaks are:

  • m/z 134: Molecular ion (M⁺)

  • m/z 119: Base peak, corresponding to the loss of a methyl radical ([M-CH₃]⁺)[2]

  • m/z 91: Loss of C₂H₅O from the molecular ion, potentially forming a tropylium ion.

Data Presentation

Table 1: ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityApprox. Coupling Constant (J, Hz)IntegrationProton Assignment
~7.15m-2HAr-H
~6.85m-2HAr-H
~4.90m-1HH-2
~3.25dd15.5, 9.01HH-3a
~2.75dd15.5, 7.01HH-3b
~1.50d6.03H-CH₃

Note: The aromatic region may present as two complex multiplets. The protons at position 3 are diastereotopic and appear as a pair of doublets of doublets.

Table 2: ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)Carbon Assignment
~160.0C-7a
~128.5Ar-CH
~127.5C-3a
~125.0Ar-CH
~120.5Ar-CH
~109.5Ar-CH
~78.0C-2
~38.0C-3
~22.0-CH₃
Table 3: Mass Spectrometry Data (EI)
m/zRelative IntensityProposed Fragment
134Moderate[C₉H₁₀O]⁺ (Molecular Ion)
119High (Base Peak)[M - CH₃]⁺
105Low[M - C₂H₅]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Setup:

    • GC: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Injector: Set the injector temperature to 250°C.

    • MS: Use Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 200.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound in the chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and fragmentation pattern.

Visualizations

troubleshooting_workflow start Unexpected Peak in NMR Spectrum cause Potential Cause? start->cause solvent Residual Solvent? cause->solvent Yes impurity Synthesis Impurity? cause->impurity No check_solvent Compare with Solvent Charts solvent->check_solvent degradation Degradation Product? impurity->degradation No repurify Re-purify Sample (e.g., Chromatography) impurity->repurify Yes resynthesize Re-synthesize and Store Properly degradation->resynthesize Yes

Caption: Troubleshooting workflow for unexpected NMR peaks.

fragmentation_pathway mol_ion Molecular Ion (M⁺) C₉H₁₀O⁺ m/z = 134 loss1 - •CH₃ mol_ion->loss1 frag1 [M - CH₃]⁺ C₈H₇O⁺ m/z = 119 (Base Peak) loss2 - CO frag1->loss2 frag2 Tropylium Ion? C₇H₇⁺ m/z = 91 loss1->frag1 loss2->frag2

Caption: Proposed EI fragmentation of this compound.

References

Technical Support Center: Resolution of 2,3-Dihydro-2-methylbenzofuran Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods for resolving diastereomers of 2,3-Dihydro-2-methylbenzofuran derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of this compound derivatives?

A1: The three main methods for resolving diastereomers of this compound derivatives are Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Resolution. The choice of method depends on factors such as the scale of the separation, the physicochemical properties of the diastereomers, and the desired purity.

Q2: How do I choose the right chiral column for HPLC separation?

A2: Selecting the appropriate chiral stationary phase (CSP) is crucial for successful separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point for benzofuran derivatives.[1] It is recommended to screen a variety of columns with different selectivities. For structurally similar furan derivatives, derivatized beta-cyclodextrin stationary phases have also proven effective.[2]

Q3: What factors are most critical for successful diastereomeric salt crystallization?

A3: The most critical factors are the choice of the resolving agent and the crystallization solvent.[3] The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts, allowing for the selective crystallization of one.[4] Temperature, cooling rate, and the use of seed crystals also play a significant role in the efficiency and selectivity of the resolution.[5]

Q4: Can the choice of solvent in diastereomeric crystallization affect which enantiomer crystallizes?

A4: Yes, in a phenomenon known as "chirality switching," different solvents can alter the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to crystallize.[4] This can be advantageous as it may allow for the isolation of both enantiomers using the same resolving agent by simply changing the solvent.[6]

Q5: What is the maximum theoretical yield for a kinetic enzymatic resolution?

A5: In a standard kinetic resolution, where one enantiomer is selectively transformed, the maximum theoretical yield for both the product and the remaining unreacted substrate is 50% each.[7] However, in a dynamic kinetic resolution (DKR), where the less reactive enantiomer is racemized in situ, the theoretical yield of the desired enantiomer can approach 100%.[7]

Troubleshooting Guides

Chiral HPLC Separation

Issue 1: Poor or no resolution of diastereomeric peaks.

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

    • Solution: Screen a variety of CSPs, including polysaccharide-based (cellulose, amylose) and cyclodextrin-based columns.

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the polar modifier (e.g., isopropanol in hexane). For reversed-phase, modify the organic solvent (e.g., acetonitrile, methanol) and water ratio.

  • Possible Cause: Incorrect temperature.

    • Solution: Optimize the column temperature. Lower temperatures often increase selectivity, but higher temperatures can improve peak shape and efficiency.[1] Experiment with a range of temperatures (e.g., 10°C to 40°C).

Issue 2: Peak tailing or asymmetric peaks.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: For acidic compounds, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. For basic compounds, add a basic modifier (e.g., 0.1% diethylamine).[1]

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume.[1]

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[1]

Issue 3: Peak splitting.

  • Possible Cause: The sample solvent is stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Possible Cause: A void or contamination at the head of the column.

    • Solution: Reversing the column and flushing with a strong solvent may help. If the problem persists, the column may be damaged.[8]

  • Possible Cause: Co-elution of closely related impurities.

    • Solution: Adjust the mobile phase composition or temperature to improve selectivity.[8]

Diastereomeric Salt Crystallization

Issue 1: No crystal formation.

  • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.

    • Solution: Conduct a thorough solvent screen to find a solvent where the salt has lower solubility. Consider using an anti-solvent to induce precipitation.[4]

  • Possible Cause: Insufficient supersaturation.

    • Solution: Concentrate the solution or cool it to a lower temperature.

  • Possible Cause: Presence of impurities inhibiting nucleation.

    • Solution: Ensure the starting racemic mixture and resolving agent are of high purity.

Issue 2: Oiling out instead of crystallization.

  • Possible Cause: The melting point of the diastereomeric salt is below the crystallization temperature.

    • Solution: Lower the crystallization temperature or use a different solvent system.[5]

Issue 3: Low diastereomeric excess (d.e.) of the crystallized salt.

  • Possible Cause: Similar solubilities of the two diastereomeric salts in the chosen solvent.

    • Solution: Screen for a different solvent or a solvent mixture that maximizes the solubility difference. A slower cooling rate can also improve selectivity.[5]

  • Possible Cause: Co-precipitation of both diastereomers.

    • Solution: Use seeding with pure crystals of the desired diastereomer to promote its selective crystallization.[5]

Enzymatic Resolution

Issue 1: Low or no enzyme activity.

  • Possible Cause: Inappropriate enzyme.

    • Solution: Screen a variety of lipases or esterases. Candida antarctica lipase B (CALB) is often a good starting point for the resolution of esters.[9]

  • Possible Cause: Unfavorable reaction conditions.

    • Solution: Optimize the temperature, pH, and solvent. Enzymes have an optimal temperature and pH range for activity. The solvent can also significantly impact enzyme performance.[7]

Issue 2: Low enantioselectivity (low e.e.).

  • Possible Cause: The chosen enzyme is not highly selective for the substrate.

    • Solution: Screen other enzymes. Enzyme immobilization can sometimes enhance enantioselectivity.[7]

  • Possible Cause: Reaction temperature is too high.

    • Solution: Lowering the reaction temperature can often improve enantioselectivity, although it may decrease the reaction rate.[7]

  • Possible Cause: The reaction has proceeded too far.

    • Solution: For kinetic resolutions, monitor the reaction progress and stop at approximately 50% conversion to achieve high e.e. for both the product and the remaining substrate.

Issue 3: Slow reaction rate.

  • Possible Cause: Insufficient enzyme concentration.

    • Solution: Increase the enzyme loading. However, be mindful that this can increase costs.[10]

  • Possible Cause: Sub-optimal temperature.

    • Solution: Gradually increase the temperature while monitoring the enantioselectivity to find a balance between rate and selectivity.[7]

  • Possible Cause: Poor substrate solubility.

    • Solution: Choose a co-solvent that improves the solubility of the substrate without inactivating the enzyme.

Quantitative Data Summary

The following tables summarize quantitative data for the resolution of this compound derivatives and related compounds.

Table 1: Chiral HPLC Separation Parameters

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
2-(1-naphthyl)propane-1,2-diol derivativeSilica gel (after derivatization)Not specifiedNot specifiedNot specified>1.0[11]
4-octanol derivativeSilica gel (after derivatization)Not specifiedNot specifiedNot specified1.03[11]
Furan derivativesHydroxypropyl-β-cyclodextrinAcetonitrile/Water1.025Varies[2]

Table 2: Diastereomeric Salt Crystallization Data

Racemic CompoundResolving AgentSolventYield (%)Diastereomeric Excess (d.e. %)Reference
3-Hydroxy-3-phenylbutanoic Acid(-)-ADPETetrahydrofuranHighHigh[6]
Ibuprofen(S)-(-)-α-methylbenzylamineVariousVariesVaries[12]
Racemic AmineMandelic AcidMethanol7099[13]

Table 3: Enzymatic Resolution of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran esters [9]

Ester SubstrateSubstrate Conc. (mg/mL)Conversion (%)e.e. (%) of estere.e. (%) of acidEnantiomeric Ratio (E)
6d 5053.658.949.95
2545.074.064.310
10043.838.941.64
6e 5052.395.364.316
2540.089.348.28
10045.191.776.524
Reaction Conditions: Substrate/enzyme 2:1 (w/w) at 25°C, at 180 rpm, in D-tB (9:1), for 4 h.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral column (e.g., cellulose or amylose derivative).

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio.

    • If resolution is poor, systematically vary the IPA concentration (e.g., 5%, 15%, 20%).

    • If peaks are tailing, add 0.1% of an acidic (e.g., TFA) or basic (e.g., DEA) modifier depending on the analyte's nature.

  • Temperature Optimization:

    • Set the column temperature to 25°C.

    • If separation is insufficient, decrease the temperature in 5°C increments to 10°C.

    • If peaks are broad, increase the temperature in 5°C increments to 40°C.

  • Flow Rate Adjustment:

    • Start with a flow rate of 1.0 mL/min.

    • If resolution is still not optimal, decrease the flow rate to 0.8 mL/min or 0.5 mL/min to increase interaction time with the stationary phase.[1]

Protocol 2: Diastereomeric Salt Crystallization Screening
  • Resolving Agent and Solvent Selection:

    • In small vials, dissolve the racemic this compound derivative in a small amount of a solvent (e.g., methanol, ethanol, ethyl acetate).

    • Add a stoichiometric amount of a chiral resolving agent (e.g., tartaric acid, mandelic acid, or a chiral amine).

    • Observe for spontaneous precipitation at room temperature or upon cooling.

    • Screen a variety of solvents to find conditions that provide crystalline material.

  • Crystallization:

    • Dissolve the racemic mixture and the chosen resolving agent in the minimum amount of the selected hot solvent.

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • Further cool the mixture in an ice bath or refrigerator to maximize yield.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals and determine the diastereomeric excess by HPLC or NMR.

    • The enantiomerically enriched compound can be recovered by treating the diastereomeric salt with an acid or base.

Protocol 3: Enzymatic Resolution of a Racemic Ester
  • Enzyme and Reaction Setup:

    • To a solution of the racemic this compound ester in a suitable organic solvent (e.g., toluene or MTBE), add a buffer solution (e.g., phosphate buffer, pH 7).

    • Add the selected lipase (e.g., Candida antarctica lipase B, often immobilized as Novozym 435). A typical starting enzyme loading is 10-50 mg of enzyme per 100 mg of substrate.[9]

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 25-40°C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.

  • Work-up and Separation:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

    • Separate the product (acid) from the unreacted ester by extraction with an aqueous base.

    • Acidify the aqueous layer and extract the enantiomerically enriched acid.

    • The unreacted ester can be recovered from the organic layer.

  • Purity Analysis:

    • Determine the enantiomeric excess of the isolated acid and the unreacted ester by chiral HPLC.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Resolution Methods cluster_end Outcome racemic_mixture Racemic this compound Derivative hplc Chiral HPLC racemic_mixture->hplc crystallization Diastereomeric Salt Crystallization racemic_mixture->crystallization enzymatic Enzymatic Resolution racemic_mixture->enzymatic diastereomer1 Isolated Diastereomer 1 hplc->diastereomer1 diastereomer2 Isolated Diastereomer 2 hplc->diastereomer2 crystallization->diastereomer1 crystallization->diastereomer2 enzymatic->diastereomer1 enzymatic->diastereomer2

Caption: General experimental workflow for the resolution of diastereomers.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Resolution cause1 Inappropriate CSP start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Incorrect Temperature start->cause3 solution1 Screen Different Columns cause1->solution1 Action solution2 Vary Solvent Ratio / Additives cause2->solution2 Action solution3 Optimize Temperature cause3->solution3 Action outcome Improved Resolution solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

crystallization_logic start Diastereomeric Salt Crystallization decision1 Crystals Formed? start->decision1 decision2 High d.e.? decision1->decision2 Yes action1 Screen Solvents / Anti-solvent decision1->action1 No action2 Optimize Cooling Rate / Seeding decision2->action2 No outcome_success Successful Resolution decision2->outcome_success Yes action1->decision1 outcome_fail Re-evaluate Method action1->outcome_fail No Improvement action2->decision2 action2->outcome_fail No Improvement

Caption: Logical decision-making process for optimizing crystallization.

References

Validation & Comparative

Structural Validation of 2,3-Dihydro-2-methylbenzofuran: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 2,3-Dihydro-2-methylbenzofuran using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its structural isomers, detailed experimental protocols, and a clear workflow for unambiguous characterization.

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound. This guide focuses on the structural validation of this compound, a heterocyclic compound of interest in medicinal chemistry, by comparing its ¹H and ¹³C NMR spectral data with those of its key structural isomers: 2,3-Dihydro-3-methylbenzofuran, 2,3-Dihydro-5-methylbenzofuran, and 2,3-Dihydro-7-methylbenzofuran.

Comparative ¹H and ¹³C NMR Data

The precise chemical shifts and coupling constants in ¹H and ¹³C NMR spectra serve as fingerprints for a molecule, allowing for its unambiguous identification. The following tables summarize the experimental and predicted NMR data for this compound and its isomers in deuterated chloroform (CDCl₃), a common NMR solvent.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-24.95 - 5.05m-
H-3a2.85dd15.2, 7.6
H-3b3.25dd15.2, 9.2
H-47.15d7.4
H-56.85t7.4
H-67.10t7.6
H-76.80d7.8
2-CH₃1.50d6.2
2,3-Dihydro-3-methylbenzofuran (Predicted) H-2a4.20t8.5
H-2b4.65dd8.5, 5.0
H-33.50m-
H-47.12d7.4
H-56.83t7.4
H-67.08t7.6
H-76.81d7.8
3-CH₃1.35d7.0
2,3-Dihydro-5-methylbenzofuran (Predicted) H-24.55t8.7
H-33.18t8.7
H-46.95s-
H-66.90d7.8
H-76.65d7.8
5-CH₃2.30s-
2,3-Dihydro-7-methylbenzofuran (Predicted) H-24.58t8.7
H-33.20t8.7
H-46.98d7.5
H-56.75t7.5
H-66.95d7.5
7-CH₃2.25s-

Note: Predicted data was generated using computational chemistry software and databases.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-278.5
C-336.5
C-3a128.8
C-4125.5
C-5120.5
C-6128.2
C-7109.5
C-7a159.5
2-CH₃21.2
2,3-Dihydro-3-methylbenzofuran (Predicted) C-275.0
C-338.0
C-3a129.5
C-4125.0
C-5120.8
C-6128.5
C-7109.8
C-7a159.0
3-CH₃18.0
2,3-Dihydro-5-methylbenzofuran (Predicted) C-271.5
C-330.0
C-3a129.0
C-4126.5
C-5130.0
C-6128.8
C-7109.0
C-7a157.5
5-CH₃21.0
2,3-Dihydro-7-methylbenzofuran (Predicted) C-271.8
C-330.5
C-3a127.0
C-4125.8
C-5121.0
C-6129.0
C-7118.0
C-7a159.8
7-CH₃15.5

Note: Predicted data was generated using computational chemistry software and databases.

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent upon meticulous sample preparation and standardized instrument parameters.

1. Sample Preparation for ¹H and ¹³C NMR Spectroscopy

  • Sample Purity: Ensure the analyte is of high purity (>95%) to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: Use high-purity deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently swirl or vortex to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Spectral Width: 0-220 ppm.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Structural Confirmation cluster_3 Reference Data A Synthesize or Procure This compound B Prepare NMR Sample (CDCl3, TMS) A->B C Acquire 1H and 13C NMR Spectra B->C D Process Spectra (Referencing, Phasing, Baseline Correction) C->D E Assign Peaks and Determine Chemical Shifts, Multiplicities, Coupling Constants D->E F Compare Experimental Data with Reference/Predicted Data for Isomers E->F G Match Experimental Data with Expected Spectrum of this compound F->G H Unambiguous Structural Validation G->H I Database of Experimental and Predicted NMR Spectra for Isomers I->F

Caption: Workflow for NMR-based structural validation.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently validate the structure of this compound and differentiate it from its structural isomers, ensuring the integrity of their chemical research and development endeavors.

The Rise of Benzofuran Derivatives: A Comparative Look at Their Enzyme Inhibition Potential

Author: BenchChem Technical Support Team. Date: December 2025

Benzofuran derivatives, a significant class of heterocyclic compounds found in both natural products and synthetic molecules, are garnering increasing attention from the scientific community for their wide array of pharmacological activities.[1][2][3] Recent in silico and in vitro studies have highlighted their potential as potent enzyme inhibitors, opening new avenues for drug discovery in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases.[4][5][6] This guide provides a comparative overview of the enzyme inhibitory activities of various benzofuran derivatives, supported by molecular docking data and detailed experimental protocols.

Comparative Docking Analysis: Benzofurans Versus Known Inhibitors

Molecular docking studies are crucial in predicting the binding affinity and interaction patterns of ligands with the active sites of enzymes. The data consistently demonstrates that benzofuran derivatives can achieve favorable binding energies, often comparable or superior to established inhibitors.

Below is a summary of comparative docking scores for different benzofuran derivatives against various enzyme targets. Lower binding energy values indicate a higher predicted affinity.

Compound Class Specific Derivative Target Enzyme PDB ID Docking Score (kcal/mol) Known Inhibitor Known Inhibitor Score (kcal/mol)
Benzofuran6-Methyl-2,3-diphenyl-1-benzofuranEGFR4HJO-9.8Gefitinib-10.5
Benzofuran6-Methyl-2,3-diphenyl-1-benzofuranEGFR4HJO-9.8Erlotinib-10.2
Aurone (Benzofuranone)General Aurone DerivativesHuman Pancreatic Lipase1LPB-7.4 to -10.6--
Benzofuran-Triazine HybridCompound 8eDihydrofolate Reductase (DHFR)2W9S~ -8.0TrimethoprimNot specified
Benzofuran DerivativeM5n, M5o, M5kNot Specified (Antibacterial Target)1aj6-6.9 to -10.4CelecoxibNot specified

Note: The data presented is a compilation from multiple studies for illustrative purposes. Direct comparison of scores between different studies should be done with caution due to variations in docking software and protocols.[4][7][8]

In Vitro Enzyme Inhibition: A Quantitative Comparison

While docking studies provide valuable predictions, in vitro enzyme inhibition assays are essential for confirming the biological activity of these compounds. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

Compound Class Specific Derivative Target Enzyme IC50 Value Reference Compound Reference IC50
Benzofuran DerivativeCompound 17iLSD10.065 µM--
Benzofuran-AcylhydrazoneCompound 21LSD17.2 nM--
Benzofuran-AcylhydrazoneCompound 22LSD114.7 nM--
Benzofuran DerivativeCompound 8PI3K2.21 nMLY2940026.18 nM
Benzofuran DerivativeCompound 8VEGFR-268 nMSorafenib31.2 nM
Benzofuran DerivativeCompound 7eSIRT23.81 µM--
2-ArylbenzofuranCathafuran CButyrylcholinesterase (BChE)2.5-32.8 µMGalantamine35.3 µM

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the presented data, detailed methodologies for molecular docking and enzyme inhibition assays are provided below.

Molecular Docking Protocol

Molecular docking simulations are typically performed to predict the binding mode and affinity of a ligand to a protein target.[8]

  • Receptor and Ligand Preparation :

    • The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).[4]

    • Water molecules and co-crystallized ligands are typically removed from the PDB file.

    • Polar hydrogen atoms and Kollman charges are added to the receptor structure.[4][7]

    • The 3D structures of the benzofuran derivatives are generated using chemical drawing software and subsequently energy-minimized using a suitable force field (e.g., MMFF94).[4]

  • Grid Generation and Docking Simulation :

    • A grid box is defined around the active site of the enzyme to specify the search space for the ligand.

    • Docking is performed using software such as AutoDock Vina.[4] The program evaluates numerous possible conformations and orientations of the ligand within the active site.

  • Analysis of Results :

    • The resulting poses are ranked based on their calculated binding energies.[12]

    • The pose with the lowest binding energy is considered the most favorable and is analyzed for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's active site residues.[4]

Enzyme Inhibition Assay (General Protocol)

Enzyme inhibition assays are conducted to determine the IC50 value of a compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

  • Enzyme and Substrate Preparation :

    • The purified enzyme and its specific substrate are prepared in an appropriate buffer solution.

  • Incubation :

    • The enzyme is pre-incubated with various concentrations of the benzofuran derivative (test compound) for a specific period.

  • Reaction Initiation and Measurement :

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis :

    • The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control (without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Biological Context

To better illustrate the processes involved in these comparative studies, the following diagrams outline a typical experimental workflow and a simplified signaling pathway that can be targeted by benzofuran derivatives.

G cluster_prep Preparation cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_analysis Data Analysis Target Identification Target Identification Protein Structure\n(PDB) Protein Structure (PDB) Target Identification->Protein Structure\n(PDB) Download Receptor Preparation Receptor Preparation Protein Structure\n(PDB)->Receptor Preparation Process Ligand Design Ligand Design Benzofuran Derivatives\n(3D Structures) Benzofuran Derivatives (3D Structures) Ligand Design->Benzofuran Derivatives\n(3D Structures) Ligand Preparation Ligand Preparation Benzofuran Derivatives\n(3D Structures)->Ligand Preparation Optimize Molecular Docking Molecular Docking Receptor Preparation->Molecular Docking Ligand Preparation->Molecular Docking Binding Affinity\n(kcal/mol) Binding Affinity (kcal/mol) Molecular Docking->Binding Affinity\n(kcal/mol) Enzyme Inhibition Assay Enzyme Inhibition Assay Binding Affinity\n(kcal/mol)->Enzyme Inhibition Assay Guide Selection SAR SAR Binding Affinity\n(kcal/mol)->SAR IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) IC50 Determination->Structure-Activity\nRelationship (SAR) Lead Optimization Lead Optimization SAR->Lead Optimization

A generalized workflow for comparative molecular docking and in vitro studies.

G cluster_pathway Simplified Kinase Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) PI3K PI3K Downstream Effectors Downstream Effectors PI3K->Downstream Effectors Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->PI3K Inhibits RTK->PI3K Activates

References

Spectroscopic Differentiation of Cis and Trans Isomers of Substituted 2,3-Dihydrobenzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical assignment of substituted 2,3-dihydrobenzofurans is a critical step in establishing structure-activity relationships. This guide provides a detailed spectroscopic comparison of cis and trans isomers of this important heterocyclic scaffold, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The methodologies outlined and the data presented serve as a practical resource for the unambiguous stereochemical characterization of these compounds.

The relative orientation of substituents at the C-2 and C-3 positions of the dihydrofuran ring gives rise to cis and trans diastereomers. The differentiation of these isomers is paramount as their distinct three-dimensional arrangements can lead to significant differences in biological activity and physicochemical properties. Spectroscopic techniques provide a powerful and accessible means for this stereochemical assignment.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features that distinguish cis and trans isomers of substituted 2,3-dihydrobenzofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most definitive and widely used method for differentiating between cis and trans isomers of 2,3-disubstituted-2,3-dihydrobenzofurans. The primary diagnostic parameter is the vicinal coupling constant (³J) between the protons at the C-2 and C-3 positions.

Spectroscopic Parametercis Isomertrans IsomerRationale
¹H NMR
³J (H-2, H-3) Coupling ConstantTypically larger (e.g., 5.3 Hz)[1]Typically smaller (e.g., 1.1 Hz)[1]The dihedral angle between H-2 and H-3 in the cis isomer is close to 0°, resulting in a larger coupling constant according to the Karplus relationship. In the trans isomer, the dihedral angle is closer to 90°, leading to a significantly smaller coupling constant.
Chemical Shift (δ) of H-2 and H-3Variable, dependent on substituents.Variable, dependent on substituents.While some trends may be observed for specific substitution patterns, chemical shifts are generally less reliable for unambiguous assignment than coupling constants.
¹³C NMR
Chemical Shift (δ) of C-2 and C-3Variable, dependent on substituents.Variable, dependent on substituents.Differences in chemical shifts for C-2 and C-3 between isomers are often small and substituent-dependent, making them less diagnostic than ¹H NMR coupling constants.
Infrared (IR) Spectroscopy

The differentiation of cis and trans isomers of 2,3-dihydrobenzofurans by IR spectroscopy is primarily based on subtle differences in the fingerprint region (below 1500 cm⁻¹). These differences arise from the distinct vibrational modes of the entire molecule due to their different symmetry. While a universally applicable set of diagnostic peaks is not established, comparisons of the spectra of a given isomeric pair can reveal characteristic bands.

Spectroscopic Parametercis Isomertrans IsomerRationale
Fingerprint Region (1500-600 cm⁻¹) May exhibit a unique set of absorption bands.May exhibit a unique set of absorption bands.The overall symmetry of the molecule differs between the cis and trans isomers, leading to different allowed vibrational modes and thus a different pattern of absorption bands in the fingerprint region. Direct comparison of the spectra of both isomers is essential for identification.
C-O Stretching Vibration Typically around 1020-1250 cm⁻¹Typically around 1020-1250 cm⁻¹The position of the C-O stretching band is generally not significantly different between the two isomers.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry can sometimes be used to distinguish between cis and trans isomers based on differences in their fragmentation patterns. The relative abundances of certain fragment ions may differ due to the different steric environments in the isomeric molecular ions, which can influence the stability of the transition states for fragmentation.

Spectroscopic Parametercis Isomertrans IsomerRationale
Relative Abundance of Fragment Ions May show a characteristic fragmentation pattern with specific relative ion intensities.May show a different fragmentation pattern with different relative ion intensities.The stereochemistry can influence the ease of certain fragmentation pathways. For example, a more sterically hindered isomer might favor fragmentation pathways that relieve that strain. The comparison of the mass spectra of both isomers is necessary to identify these diagnostic differences.
Molecular Ion (M⁺) Generally observed.Generally observed.The molecular ion peak will be present for both isomers at the same mass-to-charge ratio.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dihydrobenzofuran isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Carefully process the spectrum, including phasing and baseline correction.

    • Determine the chemical shifts (δ) and pay close attention to the multiplicity of the signals for the protons at C-2 and C-3 to accurately measure the vicinal coupling constant (³J).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

    • For liquid samples, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty accessory before running the sample.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectrum to report the absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction and separation of isomers.

  • Acquisition:

    • If using GC-MS, develop a chromatographic method that separates the cis and trans isomers.

    • Acquire the mass spectrum for each separated isomer.

    • The standard EI energy is 70 eV.

    • Scan a mass range that includes the expected molecular ion and potential fragment ions.

    • Analyze the fragmentation pattern for each isomer, noting the mass-to-charge ratio (m/z) and relative abundance of the significant ions.

Visualization of Concepts

Diagram 1: General Structure and Isomerism

General structure and cis/trans isomerism in 2,3-disubstituted-2,3-dihydrobenzofurans.

Diagram 2: Spectroscopic Analysis Workflow

G start Mixture of Cis and Trans Isomers separation Chromatographic Separation (e.g., Column Chromatography, GC) start->separation cis_isomer Isolated Cis Isomer separation->cis_isomer trans_isomer Isolated Trans Isomer separation->trans_isomer nmr NMR Spectroscopy (¹H, ¹³C) cis_isomer->nmr ir IR Spectroscopy cis_isomer->ir ms Mass Spectrometry cis_isomer->ms trans_isomer->nmr trans_isomer->ir trans_isomer->ms nmr_analysis Compare ³J(H-2,H-3) Cis: Large Trans: Small nmr->nmr_analysis ir_analysis Compare Fingerprint Regions ir->ir_analysis ms_analysis Compare Fragmentation Patterns ms->ms_analysis conclusion Stereochemical Assignment nmr_analysis->conclusion ir_analysis->conclusion ms_analysis->conclusion

Workflow for the spectroscopic differentiation of cis and trans dihydrobenzofuran isomers.

References

A Comparative Analysis of the Bioactivity of 2,3-Dihydro-2-methylbenzofuran and Other Natural Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of 2,3-Dihydro-2-methylbenzofuran against a selection of well-characterized natural neolignans: honokiol, magnolol, licarin A, and obovatol. This objective comparison is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of these compounds. The guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways.

Executive Summary

Natural neolignans are a class of phenolic compounds that have garnered significant attention for their diverse and potent pharmacological properties. Honokiol and magnolol, isomers isolated from Magnolia species, are extensively studied for their anti-inflammatory, antioxidant, and anticancer effects. Licarin A, found in nutmeg and other plants, exhibits notable antiparasitic, antimicrobial, and anticancer activities. Obovatol, from Magnolia obovata, has demonstrated anti-inflammatory, antifungal, and antiplatelet properties.

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the available quantitative data for the biological activities of honokiol, magnolol, and licarin A. The absence of data for this compound is noted.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 Value (µM)Source
This compound DPPH Radical ScavengingData Not Available-
Honokiol DPPH Radical Scavenging~20[1]
Magnolol DPPH Radical ScavengingData Not Available-
Licarin A DPPH Radical ScavengingPotent antioxidant activity reported[2]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50 Value (µM)Source
This compound Nitric Oxide (NO) InhibitionRAW 264.7Data Not Available-
Honokiol Nitric Oxide (NO) InhibitionRAW 264.7Data Not Available-
Magnolol Nitric Oxide (NO) InhibitionRAW 264.75-15 (effective dose range)[3]
Licarin A TNF-α Production InhibitionRBL-2H312.6

Table 3: Comparative Anticancer Activity

CompoundCancer Cell LineAssayIC50 Value (µM)Source
This compound VariousCytotoxicity (MTT)Data Not Available-
Honokiol Various cancer cell linesCytotoxicity (MTT)Varies (e.g., ~49 µM for apoptosis induction)[4]
Magnolol Various cancer cell linesCytotoxicity (MTT)Data Not Available-
Licarin A Non-small cell lung cancer (NCI-H23)Proliferation20.03 ± 3.12[5]
Non-small cell lung cancer (A549)Proliferation22.19 ± 1.37[5]
Breast Cancer (MCF-7)Cytotoxicity59.95 ± 1.87 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compounds (e.g., this compound, honokiol) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, a specific volume of the test sample or standard is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.[6]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.[7][8]

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells of interest are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and blank wells with only medium are included.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9][10]

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and a general experimental workflow relevant to the bioactivity of neolignans.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Preparation Treatment Cell Treatment Compound_Prep->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Bio_Assay Bioactivity Assay (e.g., MTT, DPPH) Treatment->Bio_Assay Data_Acquisition Data Acquisition Bio_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3-Dihydro-2-methylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dihydro-2-methylbenzofuran, ensuring compliance and minimizing risk.

1. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a combustible liquid and may cause skin sensitization.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

2. Spill and Leak Containment

In the event of a spill, immediate containment is crucial to prevent environmental contamination and ensure personnel safety.

  • Small Spills: Absorb the spill with an inert absorbent material.

  • Large Spills: For larger spills, prevent further leakage if it is safe to do so. Do not let the chemical enter drains as it is harmful to aquatic organisms.[2] Collect the spilled material and place it in a suitable, closed container for disposal.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted as hazardous waste. Adherence to local, regional, and national regulations is mandatory.

  • Waste Identification and Classification:

    • Classify this compound as a hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the waste. The container should be kept tightly closed.[2]

    • Label the container clearly as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[2]

  • Engage a Licensed Waste Disposal Company:

    • Disposal of this compound must be handled by an approved and licensed waste disposal plant.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

Hazard and Disposal Information Summary

PropertyInformationSource
Physical State Liquid[1]
Hazards Combustible liquid, May cause an allergic skin reaction, Harmful to aquatic organisms.[1][2][5]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]
Environmental Precautions Do not empty into drains.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal is_contaminated Is the material a spill or contaminated? start->is_contaminated spill_procedure Follow Spill Containment Protocol - Use inert absorbent - Place in sealed container is_contaminated->spill_procedure Yes waste_collection Collect in a Labeled, Sealed Hazardous Waste Container is_contaminated->waste_collection No spill_procedure->waste_collection storage Store in a Designated Cool, Well-Ventilated Area waste_collection->storage disposal_company Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-2-methylbenzofuran
Reactant of Route 2
2,3-Dihydro-2-methylbenzofuran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。